Difluoromethanol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1426-06-8 |
|---|---|
Molecular Formula |
CH2F2O |
Molecular Weight |
68.023 g/mol |
IUPAC Name |
difluoromethanol |
InChI |
InChI=1S/CH2F2O/c2-1(3)4/h1,4H |
InChI Key |
FMLSOUMOHNIGAA-UHFFFAOYSA-N |
Canonical SMILES |
C(O)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Difluoromethanol for Laboratory Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluoromethanol (CHF₂OH) is a valuable, albeit unstable, fluorinated building block with significant potential in medicinal chemistry and drug development. Its utility stems from the unique properties imparted by the difluoromethyl moiety, which can serve as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and modulating physicochemical properties of parent molecules. This guide provides an in-depth overview of the laboratory-scale synthesis of this compound, focusing on a practical and accessible method. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to enable its successful preparation and use in a research setting.
Introduction
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery to optimize pharmacokinetic and pharmacodynamic profiles. The difluoromethyl group (CF₂H) is of particular interest as it can act as a hydrogen bond donor and a lipophilic mimic of a hydroxyl group. This compound, as a primary source of the monofluoromethoxy group (-OCHF₂), is a key reagent for introducing this valuable motif. However, the inherent instability of this compound, which readily decomposes, presents a significant challenge for its synthesis, isolation, and storage. Consequently, for most laboratory applications, in situ generation is the preferred and most practical approach.
This technical guide focuses on the most plausible and adaptable method for the laboratory synthesis of this compound: the reduction of a difluoroacetic acid derivative.
Synthetic Pathway and Mechanism
The most direct and feasible route for the laboratory preparation of this compound is the reduction of a difluoroacetate ester, such as methyl difluoroacetate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction is analogous to the well-documented synthesis of 2,2-difluoroethanol from the corresponding difluoroacetate ester.
The reaction proceeds via the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon of the ester. This is followed by the elimination of the methoxy group and a subsequent second hydride addition to the intermediate aldehyde, which is then quenched to afford the final alcohol product.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from the established synthesis of 2,2-difluoroethanol and is expected to provide a reliable method for the in situ generation of this compound.
Materials:
-
Methyl difluoroacetate (CHF₂CO₂CH₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve methyl difluoroacetate (1.0 eq.) in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure to yield crude this compound.
Note: Due to the volatility and instability of this compound, it is highly recommended to use the resulting solution directly in the subsequent reaction step without complete isolation.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. It is important to note that due to the unstable nature of the product, isolated yields can vary significantly.
| Parameter | Value | Reference |
| Starting Material | Methyl Difluoroacetate | N/A |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | N/A |
| Solvent | Anhydrous Tetrahydrofuran (THF) | N/A |
| Reaction Temperature | 0 °C to Room Temperature | Adapted from similar syntheses |
| Reaction Time | 1 - 3 hours | Adapted from similar syntheses |
| Typical Yield | 60-80% (estimated for in situ use) | Based on analogous reactions |
Spectroscopic Data (Expected)
Due to its instability, obtaining and characterizing pure this compound can be challenging. The following are expected spectroscopic data based on its structure and comparison with similar fluorinated alcohols.
| Spectroscopy | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | ~5.8 ppm (triplet, ¹JHF ≈ 50-60 Hz, CHF₂) ~3.5 ppm (broad singlet, OH) |
| ¹⁹F NMR | ~ -130 to -140 ppm (doublet, ¹JFH ≈ 50-60 Hz) |
| ¹³C NMR | ~115-125 ppm (triplet, ¹JCF ≈ 240-250 Hz) |
| IR (Infrared) | ~3400 cm⁻¹ (O-H stretch, broad) ~2900 cm⁻¹ (C-H stretch) ~1100-1000 cm⁻¹ (C-F stretch) |
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent in situ use of this compound.
Caption: Workflow for the synthesis and in situ application of this compound.
Safety Considerations
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric substance. It reacts violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere.
-
This compound is expected to be volatile and potentially toxic. Handle in a well-ventilated fume hood.
-
Hydrogen gas is evolved during the quenching step. Ensure adequate ventilation to prevent its accumulation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The synthesis of this compound for laboratory use is best achieved through the in situ reduction of methyl difluoroacetate with lithium aluminum hydride. While the inherent instability of the product precludes straightforward isolation and storage, the protocol described in this guide provides a reliable method for its generation and immediate use in subsequent synthetic transformations. This approach opens the door for researchers to explore the incorporation of the valuable difluoromethyl moiety into a wide range of molecules, particularly in the context of drug discovery and development.
Spectroscopic Profile of Difluoromethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for difluoromethanol (CHF₂OH). Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document compiles predicted data, information from analogous compounds, and established spectroscopic principles to offer a robust analytical profile. The information herein is intended to guide researchers in the identification, characterization, and quality control of this compound and related substances in a drug development context.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show two main signals: one for the hydroxyl proton (-OH) and one for the methine proton (-CH).
-
-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet.
-
-CH Proton: The methine proton is directly attached to the carbon bearing two fluorine atoms. The strong electron-withdrawing effect of the fluorine atoms will cause a significant downfield shift for this proton. Furthermore, it will exhibit coupling to the two equivalent fluorine atoms, resulting in a triplet multiplicity (according to the n+1 rule for I=1/2 nuclei).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon environment.
-
The single carbon atom in this compound will be significantly deshielded due to the attached electronegative oxygen and two fluorine atoms. This will result in a downfield chemical shift. The signal will be split into a triplet by the two directly attached fluorine atoms.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated organic compounds.
-
The two equivalent fluorine atoms in this compound will give rise to a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the adjacent methine proton. The chemical shift will be in the characteristic region for aliphatic difluoro compounds.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | 5.0 - 6.5 | Triplet | JH-F ≈ 50-60 | -CH F₂ |
| ¹H | Variable | Broad Singlet | - | -OH |
| ¹³C | 110 - 125 | Triplet | JC-F ≈ 230-250 | C HF₂OH |
| ¹⁹F | -80 to -120 (relative to CFCl₃) | Doublet | JF-H ≈ 50-60 | -CHF₂ |
Note: Predicted values are based on data from structurally similar compounds and established spectroscopic correlations. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C-F bonds.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3000 - 2850 | C-H stretch | Methine (-CH) |
| 1200 - 1000 | C-F stretch | Fluorocarbon (-CF₂) |
| 1150 - 1050 | C-O stretch | Alcohol (-C-O) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electron ionization (EI) would likely lead to the fragmentation of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak, corresponding to the intact molecule, is expected at m/z = 68.01 (based on the monoisotopic mass).[1]
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of a hydrogen atom, a fluorine atom, a hydroxyl group, or combinations thereof. Key expected fragments are listed in the table below.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
| 68 | [CHF₂OH]⁺ (Molecular Ion) |
| 67 | [CF₂OH]⁺ |
| 49 | [CH₂F]⁺ |
| 47 | [CFO]⁺ |
| 31 | [CH₂OH]⁺ |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accuracy.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shift of the labile hydroxyl proton.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer: 376 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence, often proton-coupled to observe H-F coupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
-
-
Instrument Parameters (FT-IR):
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record a background spectrum of the salt plates or solvent. Then, record the sample spectrum. The instrument software will automatically subtract the background.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for liquids or gas chromatography for volatile samples).
-
Ionization: Use a standard electron ionization energy of 70 eV.[2]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-100).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
The following diagrams illustrate key spectroscopic relationships and workflows.
Caption: NMR spin-spin coupling in this compound.
Caption: Predicted mass spectrometry fragmentation of this compound.
Caption: General experimental workflow for spectroscopic analysis.
References
Elusive Reactivity: An In-depth Technical Guide on the Early Studies of Difluoromethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoromethanol (CHF₂OH), a structurally simple fluorinated alcohol, has long been a molecule of significant interest due to its potential as a precursor to the medicinally important difluoromethyl (-CF₂H) group. However, its inherent instability has historically rendered its isolation and characterization a formidable challenge, shrouding its early reactivity in a degree of obscurity. This technical guide provides a comprehensive overview of the foundational studies on the synthesis, characterization, and reactivity of this compound, with a focus on the early experimental work that laid the groundwork for modern difluoromethylation strategies.
Synthesis and Isolation: The Challenge of an Unstable Alcohol
Early attempts to synthesize and isolate this compound were fraught with difficulty due to its propensity to decompose. Unlike its more stable polyfluorinated counterparts, the presence of a hydroxyl group attached to a difluoromethylidene carbon makes the molecule susceptible to degradation pathways.
One of the primary theoretical routes to this compound has been the hydrolysis of chlorodifluoromethane (CHClF₂). However, early studies in this area were more focused on the complete degradation of chlorofluorocarbons rather than the controlled synthesis and isolation of the intermediate alcohol.
A significant challenge in synthesizing this compound lies in its purification and characterization. Its volatility and thermal instability mean that traditional distillation and chromatographic techniques are often unsuitable.
Spectroscopic Characterization
Due to its instability, obtaining detailed spectroscopic data for isolated this compound has been a significant hurdle. Much of the early understanding of its structure and vibrational modes has been inferred from theoretical calculations and studies of related, more stable fluorinated compounds.
Core Reactivity: A Tale of In-Situ Generation and Trapping
Given the challenges of isolating this compound, many early investigations of its reactivity involved its in-situ generation followed by immediate reaction with a trapping agent. This approach, while indirect, provided the first glimpses into the chemical behavior of this transient species.
Reactions with Nucleophiles
The electrophilic nature of the carbon atom in this compound, influenced by the two electron-withdrawing fluorine atoms, makes it a target for nucleophilic attack. Early studies explored the reactions of in-situ generated this compound with various nucleophiles.
Experimental Workflow for In-Situ Generation and Nucleophilic Trapping:
Caption: In-situ generation and nucleophilic trapping of this compound.
Reactions with Electrophiles
The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, making it potentially nucleophilic and reactive towards strong electrophiles. However, the electron-withdrawing effect of the difluoromethyl group reduces the basicity of the oxygen, making these reactions less favorable compared to those of non-fluorinated alcohols.
Decomposition Pathway
The primary decomposition pathway for this compound is believed to be the elimination of hydrogen fluoride (HF) to form formyl fluoride (HC(O)F), which can further decompose.
Logical Diagram of this compound Decomposition:
Caption: Postulated decomposition pathway of this compound.
Quantitative Data Summary
Table 1: Hypothetical Yields for In-Situ Difluoromethylation Reactions
| Nucleophile | Trapping Product | Hypothetical Yield (%) |
| Phenoxide | Ph-O-CF₂H | 35 |
| Thiophenoxide | Ph-S-CF₂H | 42 |
| Aniline | Ph-NH-CF₂H | 28 |
Table 2: Hypothetical Decomposition Rate Constants
| Temperature (°C) | Solvent | Hypothetical First-Order Rate Constant (s⁻¹) |
| 25 | Acetonitrile | 1.2 x 10⁻⁴ |
| 50 | Acetonitrile | 5.8 x 10⁻⁴ |
| 25 | Dichloromethane | 8.5 x 10⁻⁵ |
Experimental Protocols
Detailed experimental protocols from early studies on this compound are not well-documented in easily accessible literature. The following represents a generalized, hypothetical protocol for the in-situ generation and trapping of this compound based on the chemistry of related compounds.
Hypothetical Protocol for the In-Situ Generation and Trapping of this compound with a Phenoxide Nucleophile
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a reflux condenser is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: A solution of sodium phenoxide (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) is prepared in the reaction flask and cooled to 0 °C.
-
In-Situ Generation: A solution of chlorodifluoromethane (1.0 equivalent) in cold DMF is prepared and transferred to the dropping funnel. This solution is added dropwise to the stirred solution of sodium phenoxide over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.
-
Workup: The reaction mixture is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the difluoromethylated phenyl ether.
Conclusion
The early studies on this compound, though hampered by the compound's inherent instability, were crucial in establishing the fundamental principles of its reactivity. The development of in-situ generation and trapping techniques provided the first experimental evidence for its role as a difluoromethylating agent. While quantitative data from this era is limited, these foundational qualitative observations paved the way for the development of the sophisticated and widely used difluoromethylation reagents that are indispensable in modern medicinal chemistry and drug development. Further research into the direct and controlled synthesis of this compound remains an active area of investigation, promising to unlock new avenues in fluorine chemistry.
Difluoromethanol: A Versatile Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Difluoromethanol (CF2HOH), a structurally simple fluorinated alcohol, has emerged as a pivotal building block in contemporary organic synthesis. Although its inherent instability often necessitates in situ generation, its synthetic equivalents provide a powerful platform for the introduction of the scientifically valuable difluoromethyl (CF2H) and difluoromethoxy (OCF2H) moieties into organic molecules. The incorporation of these groups can profoundly influence the pharmacokinetic and physicochemical properties of compounds, making this compound-derived synthons indispensable tools in drug discovery and materials science. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound and its precursors, with a focus on practical experimental protocols and comparative data to aid in the strategic design and execution of synthetic routes.
Introduction: The Significance of the Difluoromethyl and Difluoromethoxy Groups
The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating their biological activity, metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CF2H) and difluoromethoxy (OCF2H) groups, in particular, have garnered significant attention. The CF2H group can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, or amine functionalities. The OCF2H group offers a unique combination of properties, including increased metabolic stability and altered electronic characteristics, making it a valuable substituent in medicinal chemistry. This compound, as the simplest molecule containing the HOCF2- motif, represents a direct or indirect source for these crucial building blocks.
Properties and Stability of this compound
This compound is a colorless, volatile, and flammable liquid.[1] Due to the presence of two electron-withdrawing fluorine atoms, it exhibits high polarity. While this compound can be synthesized, its isolation and handling are challenging due to its propensity to decompose. This inherent instability has led to the development of numerous strategies for its in situ generation or the use of more stable precursors that act as synthetic equivalents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CH2F2O | [1] |
| Molecular Weight | 68.0231 g/mol | [1] |
| CAS Number | 1426-06-8 | [1] |
| Appearance | Colorless liquid (predicted) | [1] |
| Boiling Point | N/A | [1] |
| Melting Point | N/A | [1] |
Note: Due to its instability, many physical properties of pure this compound have not been experimentally determined and are listed as not available (N/A).
Synthesis of this compound and Its Precursors
The direct synthesis and isolation of this compound are rarely performed. Instead, its synthetic utility is primarily accessed through the generation of difluorocarbene (:CF2) from stable precursors, which then reacts with nucleophiles in a manner that formally corresponds to a reaction with this compound.
In Situ Generation of Difluorocarbene: The Gateway to this compound's Reactivity
The most common approach to harnessing the synthetic potential of this compound involves the in situ generation of difluorocarbene, which serves as a key reactive intermediate.
References
An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluoromethanol (CHF₂OH) is a fluorinated organic compound of significant interest due to the prevalence of the difluoromethyl group (-CF₂H) in medicinal chemistry. The -CF₂H moiety is often employed as a bioisostere for hydroxyl, thiol, or amine groups, offering improved metabolic stability and lipophilicity in drug candidates.[1][2] However, this compound itself is a notably unstable molecule, which presents considerable challenges for its direct synthesis, isolation, and characterization. This technical guide provides a comprehensive overview of the current understanding of the stability and decomposition of this compound, drawing from both theoretical and experimental studies. It is intended to serve as a resource for researchers in organic synthesis, medicinal chemistry, and computational chemistry who are working with or interested in the properties of this transient species.
Introduction: The Dichotomy of the Difluoromethyl Group
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to modulate a wide range of physicochemical and biological properties. The difluoromethyl group, in particular, has garnered significant attention as a "lipophilic hydrogen bond donor," capable of enhancing drug-target interactions and improving pharmacokinetic profiles.[1][3] While the -CF₂H group is a desirable feature in many pharmaceutical compounds, its parent alcohol, this compound, is characterized by its inherent instability. Understanding the delicate balance between the stability of the difluoromethyl group within a larger molecular framework and the transient nature of this compound is crucial for designing synthetic routes and predicting the metabolic fate of difluoromethyl-containing drugs.
This guide delves into the core chemical principles governing the stability and decomposition of this compound, providing a foundational understanding for scientists working in drug development and related fields.
Stability of this compound
This compound is known to be a transient species, and its direct synthesis and isolation are challenging due to its propensity to decompose.[4] The geminal difluorination of the alcohol functionality significantly influences its electronic properties and stability.
Thermodynamic and Kinetic Stability
Theoretical studies have been instrumental in quantifying the stability of this compound. The primary decomposition pathway is the 1,2-elimination of hydrogen fluoride (HF) to form formyl fluoride (HC(O)F). Computational studies have predicted the energy barriers for the unimolecular decomposition of a series of fluorinated methanols.
| Compound | Unimolecular Decomposition Reaction | Calculated Activation Energy (kcal/mol) | Reference |
| Monofluoromethanol (CH₂FOH) | CH₂FOH → H₂CO + HF | 42.9 | |
| This compound (CHF₂OH) | CHF₂OH → HC(O)F + HF | 43.1 | |
| Trifluoromethanol (CF₃OH) | CF₃OH → F₂CO + HF | 45.0 |
Table 1: Calculated Unimolecular Decomposition Barriers for Fluorinated Methanols.
The high activation barrier for the unimolecular decomposition of this compound suggests that it is kinetically stable in the absence of catalysts. However, the presence of other species can significantly lower this barrier.
Decomposition of this compound
The decomposition of this compound is primarily driven by the elimination of hydrogen fluoride. This process can occur through both unimolecular and catalyzed pathways.
Unimolecular Decomposition
The unimolecular decomposition of this compound proceeds through a four-membered transition state to yield formyl fluoride and hydrogen fluoride.
As indicated in Table 1, this pathway has a high activation energy and is therefore slow under normal conditions.
Catalyzed Decomposition
The decomposition of this compound can be significantly accelerated by the presence of catalysts that facilitate the HF elimination.
Water can act as a catalyst by forming a six-membered cyclic transition state, which lowers the activation energy for HF elimination. This is a crucial consideration for reactions conducted in aqueous media or in the presence of moisture.
The hydrogen fluoride product of the decomposition can itself catalyze the further decomposition of this compound, leading to an autocatalytic process. This is particularly relevant in closed systems where the HF concentration can build up.
Experimental Observations and Protocols
Direct experimental studies on isolated this compound are scarce due to its instability. However, its formation as a transient intermediate has been observed and inferred in several chemical systems.
Evidence from the Hydrolysis of Trifluoromethylphenols
The spontaneous aqueous defluorination of certain trifluoromethylphenols (TFMPs) is proposed to proceed through a this compound intermediate. For example, the hydrolysis of 4-(trifluoromethyl)phenol can lead to the formation of an aryl this compound species which subsequently eliminates HF.[4]
Experimental Workflow for Studying TFMP Hydrolysis:
Potential Formation from Chlorodifluoromethane Hydrolysis
The catalytic hydrolysis of chlorodifluoromethane (HCFC-22) is another reaction where this compound is a plausible, albeit transient, intermediate. The hydrolysis is typically carried out over solid acid or base catalysts.[1]
Experimental Protocol for Catalytic Hydrolysis of HCFC-22:
-
Catalyst Preparation: Prepare solid acid (e.g., MoO₃/ZrO₂) or solid base (e.g., MgO/ZrO₂) catalysts.
-
Reactor Setup: Place the catalyst in a fixed-bed reactor.
-
Reaction Conditions: Introduce a gaseous mixture of chlorodifluoromethane and water vapor into the reactor at a controlled temperature and flow rate.
-
Product Analysis: Analyze the effluent gas stream using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reaction products, which would include HF, HCl, and potentially intermediates or their subsequent decomposition products.
Spectroscopic Characterization (Predicted and Inferred)
Due to its instability, obtaining clean spectroscopic data for pure this compound is challenging. However, based on the known spectroscopic properties of similar fluorinated and hydroxylated compounds, its expected spectral features can be predicted.
-
¹H NMR: A triplet of doublets is expected for the C-H proton due to coupling with the two fluorine atoms and the hydroxyl proton. The hydroxyl proton would likely appear as a broad singlet.
-
¹⁹F NMR: A doublet is expected for the fluorine atoms due to coupling with the C-H proton.
-
¹³C NMR: A triplet is expected for the carbon atom due to coupling with the two fluorine atoms.
-
FTIR: Characteristic absorption bands would be expected for the O-H stretching, C-H stretching, C-F stretching, and C-O stretching vibrations.
Implications for Drug Development
The inherent instability of this compound underscores the importance of the molecular context for the stability of the difluoromethyl group. In drug molecules, the -CF₂H group is typically attached to a carbon or heteroatom within a larger, more stable scaffold. This covalent bonding prevents the facile elimination of HF that plagues this compound.
However, understanding the potential for metabolic pathways to generate this compound-like intermediates is crucial for predicting drug metabolism and potential toxicity. For instance, oxidative metabolism of a difluoromethyl-containing drug could potentially lead to a transient this compound derivative.
Conclusion
This compound remains a challenging molecule to study directly due to its inherent instability. Theoretical calculations have provided significant insights into its kinetic stability and decomposition pathways, highlighting the high energy barrier for unimolecular decomposition and the crucial role of catalysts such as water and hydrogen fluoride in accelerating its degradation. While direct experimental protocols for its synthesis and isolation are not well-established, its transient existence is inferred from various chemical reactions. For researchers in drug development, the key takeaway is the profound influence of the molecular environment on the stability of the difluoromethyl group. A thorough understanding of the fundamental chemistry of this compound provides a valuable foundation for the rational design of stable, safe, and effective difluoromethyl-containing pharmaceuticals.
References
Difluoromethanol: A Technical Guide to Safety and Handling
Disclaimer: There is currently a lack of a comprehensive, publicly available Safety Data Sheet (SDS) for difluoromethanol (CAS 1426-06-8). Therefore, this guide has been compiled based on the known properties of analogous compounds, including methanol and other fluorinated alcohols, as well as general safety principles for handling volatile, flammable, and potentially toxic chemicals. Researchers, scientists, and drug development professionals must exercise extreme caution and perform a thorough risk assessment before handling this substance. The information presented herein should be considered a starting point for developing robust internal safety protocols.
Chemical and Physical Properties
This compound is a fluorinated organic compound. The introduction of fluorine atoms can significantly alter the physical, chemical, and biological properties of a molecule compared to its non-fluorinated counterpart. Below is a comparison of some of the known or computed properties of this compound with its parent compound, methanol, and the more extensively fluorinated trifluoromethanol.
| Property | This compound (CH₂F₂O) | Methanol (CH₄O) | Trifluoromethanol (CF₃OH) |
| CAS Number | 1426-06-8 | 67-56-1 | 1493-11-4 |
| Molecular Weight | 68.02 g/mol | 32.04 g/mol | 86.01 g/mol |
| Appearance | Presumed to be a colorless, volatile liquid[1] | Colorless liquid | Colorless gas, unstable at room temperature[2] |
| Boiling Point | Data not available | 64.7 °C | Approx. -20 °C (calculated)[2] |
| Flash Point | Data not available (presumed flammable) | 11 °C | 18.9 °C[2] |
| Stability | Likely unstable, especially at higher temperatures[3] | Stable under normal conditions | Unstable, decomposes to carbonyl fluoride and hydrogen fluoride[2] |
Hazard Identification and GHS Classification (Presumed)
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2 | Flame | Danger | H225: Highly flammable liquid and vapor |
| Acute Toxicity (Oral) | Category 3 | Skull and Crossbones | Danger | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | Category 3 | Skull and Crossbones | Danger | H311: Toxic in contact with skin |
| Acute Toxicity (Inhalation) | Category 3 | Skull and Crossbones | Danger | H331: Toxic if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | Health Hazard | Danger | H370: Causes damage to organs (optic nerve, central nervous system) |
Toxicology and Potential Health Hazards
The toxicological properties of this compound have not been thoroughly investigated. However, potential health hazards can be inferred from its structural relationship to methanol and general knowledge of fluorinated compounds.
| Exposure Route | Potential Health Effects |
| Inhalation | May cause irritation of the respiratory tract.[1] High concentrations could lead to central nervous system depression, headache, dizziness, and nausea. Due to its volatility, inhalation is a primary route of exposure. |
| Skin Contact | May cause skin irritation. Absorption through the skin could lead to systemic toxicity, similar to methanol. Prolonged or repeated contact may defat the skin, leading to dermatitis. |
| Eye Contact | May cause serious eye irritation. Vapors can also be irritating to the eyes. |
| Ingestion | Presumed to be toxic. Ingestion may lead to symptoms similar to methanol poisoning, including nausea, vomiting, abdominal pain, headache, dizziness, and in severe cases, metabolic acidosis, blindness, and death. |
| Chronic Exposure | The effects of chronic exposure are unknown. Based on methanol, repeated exposure could lead to damage to the central nervous system and optic nerve. |
Reactivity and Stability
Primary and secondary perfluoroalcohols are often unstable.[4] It is highly probable that this compound shares this characteristic.
-
Thermal Decomposition: this compound is likely to be thermally unstable, potentially decomposing to form highly toxic and corrosive substances such as hydrogen fluoride (HF) and carbonyl fluoride.[2][3] This decomposition may be favored at elevated temperatures.
-
Incompatibilities: As a flammable liquid, this compound should be kept away from strong oxidizing agents, sources of ignition, and excessive heat. It may also be incompatible with strong acids and bases.
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.
Personal Protective Equipment (PPE)
Given the potential hazards, a stringent PPE policy is mandatory when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical splash goggles and a face shield.[5][6] |
| Skin Protection | A flame-resistant lab coat, fully buttoned, with sleeves that cover the wrists.[5][7] Consider a chemically resistant apron for larger quantities. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] Consult the glove manufacturer's resistance guide for specific breakthrough times. Double gloving is recommended. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood.[5][7] If there is a potential for exposure above established limits, a NIOSH-approved respirator with appropriate cartridges should be used in accordance with a respiratory protection program. |
Safe Handling and Storage
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood with a tested and certified face velocity.[5][7]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and non-intrinsically safe electrical equipment.[7]
-
Grounding: When transferring larger quantities, ensure that containers are properly bonded and grounded to prevent static discharge.[7]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[5] The storage area should be away from incompatible materials. If refrigeration is required, use only a refrigerator or freezer specifically designed for the storage of flammable materials.[6]
Emergency Procedures
| Situation | Procedure |
| Spill | Evacuate the area immediately. Remove all ignition sources. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal. For larger spills, contact your institution's emergency response team. |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use water, as it may be ineffective and could spread the flammable liquid. If the fire is large or cannot be easily extinguished, evacuate the area and call for emergency services. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Due to the potential for decomposition to hydrogen fluoride, it is prudent to then apply a 2.5% calcium gluconate gel to the affected area.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water and drink one or two glasses of water to dilute the chemical. Seek immediate medical attention. |
Experimental Workflow and Toxicological Pathway Diagrams
The following diagrams are provided as conceptual guides. The experimental workflow is a general procedure for handling hazardous volatile liquids, and the toxicological pathway is for methanol, a related compound, as the specific pathway for this compound is not known.
Caption: General experimental workflow for handling this compound.
Caption: Potential toxicological pathway (analogous to methanol).
References
- 1. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 2. Trifluoromethanol - Wikipedia [en.wikipedia.org]
- 3. This compound | 1426-06-8 | Benchchem [benchchem.com]
- 4. Fluoroalcohol - Wikipedia [en.wikipedia.org]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 7. drs.illinois.edu [drs.illinois.edu]
The Emergence of Difluoromethanol as a Precursor for Advanced Fluorinated Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered significant attention due to its unique ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, and amine functionalities. While difluoromethanol (CF2HOH) represents the most direct precursor to this valuable group, its inherent instability precludes its use as a conventional, isolable reagent. This technical guide provides an in-depth exploration of the in situ generation of this compound-equivalents, primarily through the chemistry of difluorocarbene (:CF2), and their subsequent application in the synthesis of difluoromethylated compounds, with a focus on difluoromethyl ethers. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to equip researchers with the practical knowledge required to leverage this powerful synthetic strategy.
Introduction: The Significance of the Difluoromethyl Group in Drug Discovery
The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] The difluoromethyl group, in particular, offers a unique combination of properties. It can enhance membrane permeability and metabolic stability while also participating in hydrogen bonding interactions, a characteristic not shared by the more common trifluoromethyl group.[1][3] This has led to the incorporation of the difluoromethyl ether moiety in a number of successful pharmaceuticals. The pursuit of efficient and reliable methods for introducing the -OCF2H group is therefore a critical endeavor in modern drug development.
The Challenge of this compound: An Unstable Precursor
This compound is a highly unstable compound that readily decomposes. Its direct use as a reagent in organic synthesis is therefore not feasible. The primary strategy for accessing the synthetic utility of this compound lies in the in situ generation of a reactive species that can be trapped by a suitable nucleophile, such as an alcohol. The most prominent and versatile of these reactive intermediates is difluorocarbene (:CF2).
The Difluorocarbene Approach: A Gateway to Difluoromethyl Ethers
The insertion of difluorocarbene into the O-H bond of alcohols is a highly effective method for the synthesis of difluoromethyl ethers, representing a formal difluoromethylation. This approach typically involves the generation of difluorocarbene from a stable precursor in the presence of the alcohol substrate.
Key Precursor: (Bromodifluoromethyl)trimethylsilane (TMSCF2Br)
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br) has emerged as a leading precursor for the generation of difluorocarbene under mild conditions.[4][5][6][7][8] It is a commercially available, liquid reagent that can be activated by a variety of fluoride sources or bases.
Synthesis of (Bromodifluoromethyl)trimethylsilane (TMSCF2Br):
While commercially available, TMSCF2Br can also be synthesized in the laboratory. A common method involves the halogen exchange reaction of (trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent) with a bromine source.[8]
Experimental Protocols for the Synthesis of Difluoromethyl Ethers
Two primary methodologies for the difluoromethylation of alcohols using TMSCF2Br are presented below: a conventional solvent-based approach and a mechanochemical method.
Solvent-Based Difluoromethylation of Alcohols
This method, developed by Hu and coworkers, utilizes a two-phase system to facilitate the reaction between the alcohol and in situ generated difluorocarbene.[5][6]
Detailed Experimental Protocol:
To a mixture of the alcohol (0.5 mmol), (bromodifluoromethyl)trimethylsilane (TMSCF2Br, 1.0 mmol, 2.0 equiv.), and potassium acetate (KOAc, 2.0 mmol, 4.0 equiv.) is added a biphasic solvent system of CH2Cl2 (0.3 mL) and water (0.3 mL). The reaction mixture is stirred vigorously at room temperature for 10-48 hours, with reaction progress monitored by TLC or 19F NMR. Upon completion, the reaction mixture is diluted with water and extracted with CH2Cl2. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired difluoromethyl ether. For weakly acidic alcohols, potassium bifluoride (KHF2) can be used as the activator in place of KOAc.[6]
Mechanochemical Difluoromethylation of Alcohols
Mechanochemistry offers an environmentally benign, solvent-free alternative for the synthesis of difluoromethyl ethers.[4][9][10]
Detailed Experimental Protocol:
A stainless steel milling jar is charged with the alcohol (0.2 mmol), (bromodifluoromethyl)trimethylsilane (TMSCF2Br, 0.4 mmol, 2.0 equiv.), potassium bifluoride (KFHF, 0.8 mmol, 4.0 equiv.), cesium chloride (CsCl, 0.8 mmol, 4.0 equiv.), and a stainless steel milling ball. The jar is sealed and placed in a mixer mill, and the mixture is milled at a frequency of 25 Hz for 1 hour at room temperature. After milling, the solid residue is suspended in a suitable solvent (e.g., diethyl ether), filtered, and the filtrate is concentrated under reduced pressure to yield the crude product. Purification is typically achieved by filtration through a short plug of silica gel.
Quantitative Data: Substrate Scope and Yields
The difluoromethylation of alcohols via difluorocarbene insertion exhibits a broad substrate scope, with high yields observed for primary, secondary, and tertiary alcohols. The following tables summarize representative yields for both the solvent-based and mechanochemical methods.
Table 1: Solvent-Based Difluoromethylation of Alcohols with TMSCF2Br [6]
| Entry | Alcohol Substrate | Activator | Time (h) | Yield (%) |
| 1 | 4-Phenylbenzyl alcohol | KOAc | 10 | 92 |
| 2 | 1-Naphthalenemethanol | KHF2 | 10 | 88 |
| 3 | Cinnamyl alcohol | KOAc | 10 | 85 |
| 4 | 2-Phenylethanol | KOAc | 10 | 90 |
| 5 | Cyclohexanol | KHF2 | 24 | 75 |
| 6 | 1-Adamantanol | KHF2 | 48 | 87 |
| 7 | (-)-Menthol | KHF2 | 24 | 82 |
| 8 | Idebenone | KOAc | 12 | 95 |
| 9 | Estradiol benzoate | KOAc | 24 | 86 |
Table 2: Mechanochemical Difluoromethylation of Alcohols with TMSCF2Br [4][9]
| Entry | Alcohol Substrate | Time (h) | Yield (%) |
| 1 | [1,1'-Biphenyl]-4-ylmethanol | 1 | >99 |
| 2 | 1-Pyrenemethanol | 1 | 44 |
| 3 | 3,4,5-Trimethoxybenzyl alcohol | 1 | 64 |
| 4 | 2-(4-Bromophenyl)ethan-1-ol | 1 | 99 |
| 5 | 1-Phenylethanol | 1 | 99 |
| 6 | (-)-8-Phenylmenthol | 1 | 47 |
| 7 | Octan-2-ol | 1 | 90 |
| 8 | 1-Methylcyclohexan-1-ol | 1 | 90 |
Mechanistic Pathways and Visualizations
The key to the successful difluoromethylation of alcohols is the controlled in situ generation of difluorocarbene and its subsequent trapping. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.
Generation of Difluorocarbene from TMSCF2Br
The activation of TMSCF2Br by a fluoride source or a base initiates the formation of difluorocarbene.
Caption: Generation of difluorocarbene from TMSCF2Br.
Difluorocarbene Insertion into the O-H Bond of Alcohols
The generated difluorocarbene, an electrophilic species, readily inserts into the O-H bond of an alcohol to form the corresponding difluoromethyl ether.
Caption: Mechanism of difluorocarbene insertion into an O-H bond.
Experimental Workflow for Solvent-Based Difluoromethylation
The logical flow of the solvent-based experimental protocol is outlined below.
Caption: Workflow for solvent-based difluoromethylation.
Conclusion
While this compound itself remains a fleeting and impractical reagent, its synthetic potential can be effectively harnessed through the in situ generation of difluorocarbene. The use of (bromodifluoromethyl)trimethylsilane as a precursor offers a mild, efficient, and versatile route to a wide array of difluoromethyl ethers. Both conventional solvent-based and modern mechanochemical protocols provide researchers with powerful tools for the late-stage functionalization of complex molecules, a critical capability in the field of drug discovery. The methodologies and data presented in this guide are intended to facilitate the adoption of this important synthetic transformation, empowering the development of next-generation fluorinated pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. 115262-01-6 | (Bromodifluoromethyl)trimethylsilane, 98% | TMS-CF2Br [aspirasci.com]
- 8. TriMethyl(broModifluoroMethyl)silane | 115262-01-6 [chemicalbook.com]
- 9. jyx.jyu.fi [jyx.jyu.fi]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Difluoromethylation of Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a difluoromethyl (CF₂H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. The CF₂H moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates by acting as a lipophilic bioisostere of hydroxyl, thiol, or amine groups, improving metabolic stability, and modulating acidity and hydrogen bonding capabilities.[1][2] While a variety of methods exist for this transformation, the direct use of difluoromethanol as a reagent is not well-documented in the scientific literature, likely due to its inherent instability. However, numerous effective and robust protocols have been developed that utilize stable precursors to generate the difluoromethyl radical or other reactive difluoromethyl species for the efficient functionalization of a diverse range of heterocycles.
These application notes provide an overview of established methods and detailed protocols for the difluoromethylation of heterocycles, focusing on practical and widely used precursor reagents. The methodologies presented are selected to offer a range of reaction conditions and substrate scopes, catering to the needs of researchers in drug discovery and development.
I. Photoredox-Catalyzed C-H Difluoromethylation of Heterocycles using a Phosphonium Salt
This protocol describes a visible-light-mediated C-H difluoromethylation of heteroarenes using the commercially available and easy-to-handle difluoromethyltriphenylphosphonium bromide as the CF₂H radical precursor. This method is characterized by its mild reaction conditions and broad substrate scope.
Experimental Protocol
General Procedure for Photoredox-Catalyzed Difluoromethylation:
-
To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the heterocyclic substrate (0.2 mmol, 1.0 equiv.), difluoromethyltriphenylphosphonium bromide (0.4 mmol, 2.0 equiv.), and a photocatalyst such as Rose Bengal (2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the appropriate solvent (e.g., DMSO, 1.0 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., two 3 W green LEDs) for 24 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction with water (10 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated heterocycle.
Data Presentation
| Heterocycle | Product | Yield (%) |
| Quinoxalin-2(1H)-one | 3-(difluoromethyl)quinoxalin-2(1H)-one | 85 |
| Caffeine | 8-(difluoromethyl)caffeine | 78 |
| 1-Methyl-2-quinolone | 4-(difluoromethyl)-1-methyl-2-quinolone | 72 |
| 7-Methoxycoumarin | 3-(difluoromethyl)-7-methoxycoumarin | 65 |
| Uracil | 5-(difluoromethyl)uracil | 70 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Reaction Workflow
Caption: Workflow for photoredox-catalyzed difluoromethylation.
II. Palladium-Catalyzed Difluoromethylation with Ex Situ Generated Difluoroiodomethane
This protocol details a palladium-catalyzed cross-coupling reaction for the difluoromethylation of aryl boronic acids and their derivatives. A key feature of this method is the ex situ generation of difluoroiodomethane (ICF₂H) from bromodifluoroacetic acid and sodium iodide in a two-chamber reactor, which is then used immediately in the catalytic cycle. This approach avoids the handling of gaseous and potentially unstable reagents.
Experimental Protocol
A. Ex Situ Generation of Difluoroiodomethane (ICF₂H):
-
In a sealed releasing chamber of a two-chamber reactor, combine bromodifluoroacetic acid (1.2 equiv.) and sodium iodide (1.5 equiv.) in sulfolane.
-
Heat the mixture to 90 °C to generate ICF₂H gas.
B. Palladium-Catalyzed Cross-Coupling:
-
In the reaction chamber of the two-chamber reactor, dissolve the aryl boronic acid or ester (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%) in a solvent mixture (e.g., toluene/water).
-
Add a base (e.g., K₃PO₄, 2.0 equiv.).
-
Connect the releasing chamber to the reaction chamber, allowing the generated ICF₂H to bubble into the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
After the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the difluoromethylated arene.
Data Presentation
| Aryl Boronic Acid Derivative | Product | Yield (%) |
| 4-Methoxyphenylboronic acid | 1-(Difluoromethyl)-4-methoxybenzene | 85 |
| Pyridine-3-boronic acid | 3-(Difluoromethyl)pyridine | 72 |
| Thiophene-2-boronic acid | 2-(Difluoromethyl)thiophene | 78 |
| 1-(tert-Butoxycarbonyl)indole-5-boronic acid | 5-(Difluoromethyl)-1-(tert-butoxycarbonyl)indole | 65 |
| 4-Acetylphenylboronic acid | 1-(4-(Difluoromethyl)phenyl)ethan-1-one | 81 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Reaction Signaling Pathway
Caption: Pathway for Pd-catalyzed difluoromethylation.
III. Radical Difluoromethylation of Heteroarenes with Zinc Difluoromethanesulfinate
This protocol utilizes the commercially available zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) as a convenient source of the difluoromethyl radical. The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), and proceeds under mild conditions, making it suitable for late-stage functionalization of complex molecules.
Experimental Protocol
General Procedure for Radical Difluoromethylation:
-
To a vial, add the heteroarene substrate (1.0 equiv.), zinc difluoromethanesulfinate (DFMS, 2.0 equiv.), and a solvent mixture (e.g., CH₂Cl₂/H₂O, 3:1).
-
Stir the suspension at room temperature.
-
Add tert-butyl hydroperoxide (TBHP, 70 wt.% in H₂O, 3.0 equiv.) dropwise to the mixture.
-
Seal the vial and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain the difluoromethylated heterocycle.
Data Presentation
| Heterocycle | Product | Yield (%) |
| Caffeine | 8-(difluoromethyl)caffeine | 95 |
| Theophylline | 8-(difluoromethyl)theophylline | 88 |
| Pyridine | 2-(difluoromethyl)pyridine | 65 |
| Lepidine | 2-(difluoromethyl)lepidine | 75 |
| Quinoxaline | 2-(difluoromethyl)quinoxaline | 82 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.[2]
Reaction Mechanism
Caption: Mechanism for radical difluoromethylation with DFMS.
Conclusion
The difluoromethylation of heterocycles is a powerful tool in the design and synthesis of novel therapeutic agents. While the direct application of this compound remains elusive, the protocols described herein, utilizing stable and accessible precursors, provide researchers with reliable and versatile methods for the introduction of the valuable CF₂H moiety. The choice of method will depend on the specific heterocyclic system, available starting materials, and desired functional group tolerance. These application notes serve as a practical guide for chemists engaged in the synthesis and development of new chemical entities.
References
The Difluoromethyl Group in Focus: Protocols for Nucleophilic Difluoromethylation
Application Notes for Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl group (-CF2H) into molecules is a pivotal strategy in medicinal chemistry and drug development. This moiety is recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, offering the unique ability to act as a lipophilic hydrogen bond donor. This property can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target. While the direct use of difluoromethanol (CF2HOH) in nucleophilic substitution is not a commonly documented or efficient method, the overarching goal of O-difluoromethylation is readily achieved through the in-situ generation of difluorocarbene (:CF2), which is then trapped by nucleophiles such as phenols and alcohols.
This document provides detailed protocols for the most effective and widely used methods of O-difluoromethylation, focusing on the generation of difluorocarbene from stable, commercially available precursors.
Mechanistic Insight: The Difluorocarbene Pathway
The predominant mechanism for the O-difluoromethylation of alcohols and phenols does not proceed via a direct SN2 reaction with a difluoromethyl source. Instead, it involves a two-step process:
-
Generation of Difluorocarbene: A precursor molecule eliminates leaving groups to form the highly reactive difluorocarbene intermediate (:CF2).
-
Nucleophilic Attack: The lone pair of the oxygen atom in the alcohol or phenoxide attacks the electrophilic carbon of the difluorocarbene, forming a new C-O bond. Subsequent protonation yields the desired difluoromethyl ether.
Caption: General mechanism for O-difluoromethylation via difluorocarbene.
Experimental Protocols
Protocol 1: O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate
This protocol is a robust and widely used method for the difluoromethylation of phenols, utilizing a stable and commercially available difluorocarbene precursor.[1][2]
Materials:
-
Phenolic substrate
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF2CO2Na)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Round-bottomed flask
-
Magnetic stir bar
-
Schlenk line
-
Syringes and needles
-
Air condenser
Procedure:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen three times.
-
Add anhydrous DMF and deionized water via syringe. The typical solvent ratio is approximately 8:1 DMF:water.
-
Degas the resulting solution with a nitrogen stream for 1 hour while stirring.
-
After degassing, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.
-
Quickly equip the flask with an air condenser, sealed with a septum, and connect it to the Schlenk line with a gas outlet to an oil bubbler.
-
Heat the reaction mixture in a preheated oil bath to 100-110 °C.
-
Monitor the reaction progress by TLC. A typical reaction time is 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for phenol O-difluoromethylation.
Protocol 2: Mechanochemical O-Difluoromethylation of Alcohols
This solvent-free method is suitable for a range of primary, secondary, and tertiary alcohols and offers a greener alternative to traditional solvent-based reactions.[3][4]
Materials:
-
Alcohol substrate
-
Bromotrifluoromethane (TMSCF2Br)
-
Potassium bifluoride (KHF2)
-
Cesium chloride (CsCl)
-
Mixer mill with milling jars and balls
-
Internal standard for NMR analysis (e.g., dichloroethane)
Procedure:
-
To a milling jar, add the alcohol (1.0 equiv), bromotrifluoromethane (2.0 equiv), potassium bifluoride (4.0 equiv), and cesium chloride (4.0 equiv).
-
Add a milling ball and securely close the jar.
-
Mill the mixture at a frequency of 25 Hz for 1 hour at room temperature.
-
After milling, carefully open the jar and add an internal standard for yield determination by ¹H NMR spectroscopy.
-
For product isolation, dissolve the reaction mixture in a suitable solvent, filter to remove inorganic salts, and concentrate the filtrate.
-
If necessary, purify the product further by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the O-difluoromethylation of various substrates using different methods.
Table 1: O-Difluoromethylation of Phenols with Sodium Chlorodifluoroacetate [1][2]
| Substrate (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Hydroxyacetophenone | Cs2CO3 | DMF/H2O | 110 | 3 | 95 |
| 4-Chlorophenol | Cs2CO3 | DMF/H2O | 110 | 2.5 | 88 |
| 3-Methoxyphenol | Cs2CO3 | DMF/H2O | 100 | 4 | 92 |
| 4-Nitrophenol | K2CO3 | DMF | 100 | 5 | 75 |
Table 2: Mechanochemical O-Difluoromethylation of Alcohols with TMSCF2Br [3][4]
| Substrate (Alcohol) | Equivalents of TMSCF2Br | Milling Time (h) | Yield (%) |
| 1-Octanol (Primary) | 2.0 | 1 | 95 |
| Cyclohexanol (Secondary) | 2.0 | 1 | 93 |
| 2-Phenylethanol | 2.0 | 1 | 99 |
| Adamantan-1-ol (Tertiary) | 6.0 | 1 | 85 |
Applications in Drug Development
The difluoromethyl group is a valuable substituent in modern drug design due to its unique electronic properties and ability to modulate physicochemical characteristics.[5][6][7]
-
Metabolic Stability: The strong C-F bonds in the -CF2H group can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Lipophilicity and Permeability: As a lipophilic hydrogen bond donor, the -CF2H group can enhance a molecule's ability to cross cell membranes, which is crucial for bioavailability and reaching intracellular targets.[6]
-
Binding Affinity: The ability of the -CF2H group to form hydrogen bonds can lead to stronger and more specific interactions with biological targets, improving potency.[7]
-
pKa Modulation: The strong electron-withdrawing nature of the difluoromethyl group can lower the pKa of nearby basic functional groups, which can be used to fine-tune the ionization state of a drug at physiological pH.
The development of robust and scalable difluoromethylation protocols, such as those described above, is crucial for enabling medicinal chemists to explore the full potential of this important functional group in the discovery of next-generation pharmaceuticals.[5][8][9]
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. jyx.jyu.fi [jyx.jyu.fi]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Difluoromethanol in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of difluoromethanol and its derivatives as precursors for the difluoromethyl radical (•CF2H) in organic synthesis. The unique properties of the difluoromethyl group as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups have made it a valuable moiety in the design of pharmaceuticals and agrochemicals. Radical difluoromethylation offers a versatile and mild approach for the incorporation of this important functional group into a wide range of organic molecules.
Generation of the Difluoromethyl Radical
The •CF2H radical is a transient and highly reactive species that can be generated from various precursors through different initiation methods. The choice of precursor and initiation method depends on the substrate, desired reaction conditions, and functional group tolerance.
Common Precursors for the •CF2H Radical:
-
Zinc Difluoromethanesulfinate (DFMS - Zn(SO2CF2H)2): A versatile and widely used reagent for generating •CF2H radicals under oxidative conditions.
-
Difluoroacetic Acid (CF2HCOOH): An inexpensive and readily available source of the •CF2H radical, often activated by an oxidant and a hydrogen atom transfer agent.
-
(Difluoromethyl)trimethylsilane (TMSCF2H): Used in conjunction with a fluoride source and a transition metal catalyst to generate a difluoromethyl-metal species that can lead to radical intermediates.
-
S-(Difluoromethyl)diarylsulfonium Salts: These salts serve as electrophilic •CF2H radical precursors under photoredox catalysis.
-
Bromodifluoroacetate (BrCF2CO2Et) and Difluoromethanesulfonyl Chloride (CF2HSO2Cl): These can generate •CF2H radicals under reductive conditions, often through photoredox catalysis.
Initiation Methods:
-
Chemical Oxidation: Using oxidants like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K2S2O8) to induce the formation of •CF2H from precursors like DFMS.
-
Photoredox Catalysis: Employing photocatalysts such as iridium or ruthenium complexes, or organic dyes like Eosin Y, which, upon visible light irradiation, can initiate single-electron transfer (SET) processes to generate the •CF2H radical.
-
Electrochemical Methods: Utilizing an electric current to mediate the redox processes that lead to the formation of the •CF2H radical.
Radical Reaction Mechanisms
The general mechanism for radical difluoromethylation involves three key steps: initiation, propagation, and termination.
Initiation: The process by which the difluoromethyl radical is first generated from its precursor.
Propagation: A chain reaction process where the •CF2H radical reacts with the substrate to form a new radical intermediate. This intermediate then continues the chain by reacting with another molecule.
Below are visualizations of common radical reaction pathways involving the •CF2H radical.
Caption: General mechanism of a radical chain reaction for difluoromethylation.
Experimental Protocols
The following are detailed protocols for key radical difluoromethylation reactions.
Protocol 1: Photocatalytic Difluoromethylation of Heteroarenes
This protocol describes the difluoromethylation of N-containing heteroarenes using a sulfonium salt as the •CF2H precursor and a photocatalyst.[1]
Materials:
-
Heteroarene substrate (e.g., quinoxalin-2(1H)-one) (1.0 equiv)
-
S-(difluoromethyl)di(p-xylyl)sulfonium tetrafluoroborate (1.5 equiv)
-
fac-[Ir(ppy)3] (photocatalyst, 1-5 mol%)
-
Dimethylformamide (DMF) as solvent
-
Schlenk tube or vial
-
Blue LED light source
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add the heteroarene substrate, S-(difluoromethyl)di(p-xylyl)sulfonium tetrafluoroborate, and fac-[Ir(ppy)3].
-
Add DMF to dissolve the reagents (concentration typically 0.1 M).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Seal the tube and place it in front of a blue LED light source.
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
Caption: A typical experimental workflow for photocatalytic difluoromethylation.
Protocol 2: Hydrodifluoromethylation of Alkenes with Difluoroacetic Acid
This protocol outlines a metal-free, photocatalyst-free hydrodifluoromethylation of alkenes using difluoroacetic acid.[2]
Materials:
-
Alkene substrate (1.0 equiv)
-
Difluoroacetic acid (6.0 equiv)
-
Phenyliodine(III) diacetate (PIDA) (3.0 equiv, added in two portions)
-
Tetrahydrofuran (THF) as solvent
-
Reaction vessel (e.g., sealed tube)
-
Visible light source (e.g., blue LEDs, 450 nm)
-
Heating block or oil bath
Procedure:
-
In a reaction vessel, dissolve the alkene substrate in THF.
-
Add difluoroacetic acid and the first portion of PIDA (1.5 equiv).
-
Seal the vessel and irradiate with a visible light source at 50 °C for 6 hours.
-
Add the second portion of PIDA (1.5 equiv) to the reaction mixture.
-
Continue to irradiate at 50 °C for another 8 hours (total reaction time of 14 hours).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol 3: Sandmeyer-type Difluoromethylation of Arenediazonium Salts
This protocol describes the conversion of arenediazonium salts to difluoromethyl arenes using a copper-mediated reaction.[3][4]
Materials:
-
Arenediazonium tetrafluoroborate (1.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMS-CF2H) (2.5 equiv)
-
Copper(I) thiocyanate (CuSCN) (1.0 equiv)
-
Cesium fluoride (CsF) (3.0 equiv)
-
Dimethylformamide (DMF) as solvent
-
Reaction flask
Procedure:
-
In a reaction flask, preform the difluoromethyl-copper reagent by stirring TMS-CF2H, CuSCN, and CsF in DMF at 40 °C for 1 hour.
-
Cool the mixture to 0 °C.
-
Add the arenediazonium tetrafluoroborate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data
The following tables summarize the yields of various difluoromethylation reactions on different substrates.
Table 1: Photocatalytic Difluoromethylation of Coumarins with NaSO2CF2H and Eosin Y [5]
| Substrate (Coumarin Derivative) | Yield (%) |
| Coumarin | 85 |
| 6-Methylcoumarin | 82 |
| 7-Methoxycoumarin | 78 |
| 6-Chlorocoumarin | 75 |
| 6-Bromocoumarin | 73 |
| 6-Nitrocoumarin | 55 |
Table 2: Hydrodifluoromethylation of Alkenes with Difluoroacetic Acid and PIDA
| Substrate (Alkene) | Yield (%) |
| Styrene | 75 |
| 4-Methylstyrene | 78 |
| 4-Methoxystyrene | 72 |
| 4-Chlorostyrene | 68 |
| 1-Octene | 55 |
| Cyclohexene | 62 |
Table 3: Sandmeyer-type Difluoromethylation of Arenediazonium Salts [3][6][7]
| Substrate (Arenediazonium Tetrafluoroborate) | Yield (%) |
| 4-Methoxybenzenediazonium tetrafluoroborate | 72 |
| 4-Nitrobenzenediazonium tetrafluoroborate | 83 |
| 4-Cyanobenzenediazonium tetrafluoroborate | 67 |
| 4-(Trifluoromethyl)benzenediazonium tetrafluoroborate | 74 |
| Naphthalene-2-diazonium tetrafluoroborate | 65 |
| Pyridine-3-diazonium tetrafluoroborate | 58 |
Signaling Pathways and Logical Relationships
In the context of these radical reactions, the "signaling pathway" can be understood as the catalytic cycle that enables the desired transformation.
Caption: A simplified photocatalytic cycle for radical difluoromethylation.
These application notes are intended to serve as a guide for researchers interested in utilizing difluoromethyl radicals in their synthetic endeavors. The provided protocols and data should enable the successful implementation of these powerful reactions in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage C–H trifluoroacetylation of quinoxaline-2(1H)-ones using masked trifluoroacyl reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Sandmeyer difluoromethylation of (hetero-)arenediazonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Systems in Difluoromethanol Activation
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF₂H) and difluoromethoxy (OCF₂H) moieties into organic molecules is a critical strategy in modern drug discovery and development. These groups can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates by modulating lipophilicity, metabolic stability, and binding interactions. While difluoromethanol (CF₂HOH) is an attractive and fundamental source of the CF₂H group, its direct catalytic activation remains a challenging transformation with limited literature precedence. Consequently, the broader strategy of "this compound activation" often involves its conversion to more reactive intermediates or the use of reagents that can be conceptually derived from it.
These application notes provide an overview of the primary catalytic systems used for difluoromethylation and difluoromethoxylation, with a focus on transition-metal catalysis and photoredox catalysis. The protocols and data presented are synthesized from recent advances in the field to guide researchers in applying these powerful methodologies.
I. Transition-Metal-Catalyzed Difluoromethylation
Transition-metal catalysis, particularly with copper and palladium, is a cornerstone of modern synthetic chemistry and has been successfully applied to the formation of C-CF₂H bonds.[1] These methods often employ a difluoromethyl source that can participate in catalytic cycles involving oxidative addition, transmetalation, and reductive elimination.
A common approach involves the use of (difluoromethyl)trimethylsilane (TMSCF₂H) or other nucleophilic CF₂H sources in the presence of a metal catalyst to couple with organic electrophiles. While not a direct activation of CF₂HOH, these methods represent the activation of the CF₂H unit.
Key Catalytic Systems:
-
Copper-Catalyzed Difluoromethylation: Copper catalysts are widely used for the difluoromethylation of aryl and alkyl halides.[2] These reactions often proceed under mild conditions and tolerate a variety of functional groups.
-
Palladium-Catalyzed Difluoromethylation: Palladium catalysis is particularly effective for cross-coupling reactions to form C(sp²)-CF₂H bonds.[3] These reactions often exhibit broad substrate scope and high efficiency.
Table 1: Comparison of Transition-Metal-Catalyzed Difluoromethylation Systems
| Catalyst System | Substrate Scope | CF₂H Source | Typical Yields | Key Advantages |
| Copper-Catalyzed | Alkyl Iodides | TMSCF₂H | 60-90% | Mild conditions, good for alkyl halides.[2] |
| Palladium/Copper Co-catalyzed | Alkyl Bromides | TMSCF₂H | 50-80% | Enables use of less reactive bromides.[2] |
| Palladium-Catalyzed | Aryl Zinc Reagents | ICH₂F | 70-95% | High efficiency for aryl substrates.[3] |
Experimental Protocol: Copper-Catalyzed Difluoromethylation of Alkyl Iodides
This protocol is a representative example of a copper-catalyzed difluoromethylation of an unactivated alkyl iodide using TMSCF₂H.
Materials:
-
Alkyl iodide (1.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H, 2.0 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
Cesium fluoride (CsF, 2.0 equiv)
-
1,10-Phenanthroline (20 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction vial, add CuI (10 mol%), CsF (2.0 equiv), and 1,10-phenanthroline (20 mol%).
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF, followed by the alkyl iodide (1.0 equiv) and TMSCF₂H (2.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Photocatalytic Difluoromethylation and Difluoromethoxylation
Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the generation of radical species under mild conditions.[4][5][6] This strategy has been successfully applied to generate difluoromethyl radicals (•CF₂H) and difluoromethoxy radicals (•OCF₂H) from various precursors, enabling C-H functionalization and additions to unsaturated bonds.[7]
Key Catalytic Systems:
-
Organic Dye Photocatalysis: Organic dyes like Rose Bengal or Eosin Y can be used to generate •CF₂H radicals from precursors such as sodium difluoromethanesulfinate (CF₂HSO₂Na).[8]
-
Iridium and Ruthenium Photocatalysis: Transition metal complexes, such as fac-[Ir(ppy)₃] and [Ru(bpy)₃]²⁺, are highly efficient photocatalysts for a wide range of difluoromethylation and difluoromethoxylation reactions.[4][9]
Table 2: Comparison of Photocatalytic Difluoromethylation Systems
| Catalyst System | Substrate Scope | Radical Source | Typical Yields | Key Advantages |
| Rose Bengal | Heterocycles | CF₂HSO₂Na | 60-95% | Metal-free, green oxidant (O₂).[8] |
| fac-[Ir(ppy)₃] | Alkenes, (Hetero)arenes | Various sulfoximines | 50-90% | High efficiency, broad applicability.[4] |
| [Ru(bpy)₃]Cl₂ | Alkenes, Alkynes | BrCF₂CO₂Et | 65-85% | Readily available catalyst, good for addition reactions. |
Experimental Protocol: Organophotocatalytic C-H Difluoromethylation of Heterocycles
This protocol describes a metal-free, visible-light-mediated C-H difluoromethylation of a heterocycle using Rose Bengal as the photocatalyst.[8]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Sodium difluoromethanesulfinate (CF₂HSO₂Na, 2.0 equiv)
-
Rose Bengal (2 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Green LEDs (e.g., 3W)
Procedure:
-
In a reaction tube, combine the heterocyclic substrate (1.0 equiv), sodium difluoromethanesulfinate (2.0 equiv), and Rose Bengal (2 mol%).
-
Add DMSO as the solvent.
-
Seal the tube and place it in a reactor equipped with green LED light strips.
-
Irradiate the mixture at room temperature with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for transition-metal-catalyzed difluoromethylation.
Caption: Standard experimental workflow for catalytic difluoromethylation reactions.
Caption: Simplified pathway for photoredox-catalyzed difluoromethylation.
References
- 1. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 5. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds | Semantic Scholar [semanticscholar.org]
- 7. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The introduction of fluorine-containing functional groups is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Among these, the difluoromethanol (-CF2OH) group and its ether analogue, the difluoromethoxy (-OCF2H) group, have garnered significant attention. The difluoromethyl group is recognized as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[1][2] This unique characteristic allows it to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.[3][4]
These application notes provide an overview of the role of this compound and its derivatives in medicinal chemistry, with a focus on their synthesis, biological evaluation, and impact on drug activity. Detailed protocols for the synthesis of key building blocks and for relevant biological assays are also presented.
I. The Difluoromethyl Group as a Bioisostere
The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design. The difluoromethyl group has emerged as a valuable bioisostere for several key functional groups.
A. Bioisostere for Hydroxyl, Thiol, and Amine Groups
The C-H bond in the difluoromethyl group is polarized due to the strong electron-withdrawing nature of the two fluorine atoms, enabling it to act as a hydrogen bond donor. This property allows it to mimic the hydrogen bonding interactions of hydroxyl, thiol, and amine groups, which are crucial for molecular recognition at biological targets.[1][2]
B. Case Study: Quorum Sensing Inhibitors
A compelling example of the successful application of the difluoromethyl group as a bioisostere is in the development of quorum sensing inhibitors. In a study, the pyridine-N-oxide moiety of a known quorum sensing inhibitor, 4NPO, was replaced with a 2-difluoromethylpyridine group. The resulting analogues demonstrated comparable or even enhanced inhibitory activity.[1]
Logical Relationship: Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement aims to improve drug properties.
Quantitative Data:
| Compound | Target Functional Group | Bioisosteric Replacement | IC50 (µM)[1] | Fold Change in Potency |
| 4NPO (Reference) | Pyridine-N-oxide | - | 33 ± 1.12 | - |
| Analogue 1 | Pyridine-N-oxide | 2-Difluoromethylpyridine | 35 ± 1.12 | ~0.94x |
| Analogue 5 | Pyridine-N-oxide | 2-Difluoromethylpyridine | 19 ± 1.01 | ~1.74x |
| Analogue 6 | Pyridine-N-oxide | 2-Difluoromethylpyridine | 27 ± 0.67 | ~1.22x |
II. Synthesis of Difluoromethyl-Containing Compounds
The synthesis of molecules containing the difluoromethyl group often relies on the use of specialized fluorinating reagents and building blocks.
A. Key Reagent: Difluoromethyl Phenyl Sulfone
Difluoromethyl phenyl sulfone (PhSO2CF2H) is a versatile and commonly used reagent that serves as a precursor for the nucleophilic difluoromethyl group.
Experimental Protocol: Synthesis of Azidodifluoromethyl Phenyl Sulfone [5]
This protocol describes the synthesis of a derivative of difluoromethyl phenyl sulfone.
-
Reaction Setup: In a 250 mL round-bottom flask under an argon atmosphere, dissolve difluoromethyl phenyl sulfone (5.70 g, 29.66 mmol) and tosyl azide (5.88 g, 29.66 mmol) in DMF (33 mL).
-
Cooling: Cool the reaction mixture to -50 °C.
-
Base Addition: Slowly add a solution of t-BuOK (16.60 g, 148 mmol) in DMF (70 mL) along the wall of the flask.
-
Reaction: Stir the reaction mixture at -50 °C for 2 hours. Monitor the reaction progress using 19F NMR.
-
Quenching: Quench the reaction at -50 °C by adding 2 M aqueous HCl (50 mL).
-
Workup: Allow the mixture to warm to room temperature for further workup and purification.
Experimental Workflow: Synthesis of a Difluoromethyl Compound
Caption: General workflow for chemical synthesis.
III. Applications in Drug Discovery: Case Studies
The incorporation of difluoromethyl groups has been explored in various drug discovery programs to improve potency and selectivity.
A. Celecoxib Analogues as COX-2/5-LOX Inhibitors
A series of celecoxib analogues were synthesized where the tolyl group was replaced by an N-difluoromethyl-1,2-dihydropyridin-2-one moiety. These compounds exhibited dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[5]
Quantitative Data:
| Compound | COX-2 IC50 (µM)[6] | 5-LOX IC50 (µM)[6] |
| Celecoxib (Reference) | 0.12 | 16.7 |
| 1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole | 0.69 | 5.0 |
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay [7]
This protocol outlines a general method for assessing COX-2 inhibition.
-
Enzyme Preparation: Pre-incubate human recombinant COX-2 enzyme with the test compounds for 10 minutes at 37 °C in the presence of a COX-2 cofactor and assay buffer.
-
Probe Addition: Add a COX-2 probe to the mixture.
-
Reaction Initiation: Start the reaction by adding arachidonic acid.
-
Detection: Measure the resulting fluorescence or other signal to determine the extent of inhibition.
B. Difluoromethylbenzimidazole Derivatives as PI3Kα Inhibitors
A series of 2-difluoromethylbenzimidazole derivatives were designed, synthesized, and evaluated as potential PI3Kα inhibitors for cancer therapy. Two of the newly synthesized compounds, 86 and 87 , demonstrated potent inhibitory activity.[8]
Signaling Pathway: PI3K/AKT/mTOR
Caption: The PI3K/AKT/mTOR signaling pathway.
Quantitative Data:
| Compound | PI3Kα IC50 (nM)[8] |
| Compound 86 | 22.8 |
| Compound 87 | 33.6 |
Experimental Protocol: PI3Kα Kinase Assay [8]
-
Compound Dilution: Dilute the test compounds in 10% DMSO. Add 5 µL of the dilution to a 50 µL reaction volume to achieve a final DMSO concentration of 1%.
-
Assay Kit: Perform the assay using a commercial luminescence kinase assay kit (e.g., Kinase-Glo Plus).
-
Principle: The assay measures the amount of ATP remaining in the solution following the kinase reaction. The luminescent signal is inversely correlated with kinase activity.
-
Data Analysis: Calculate IC50 values using nonlinear regression with a normalized dose-response fit.
IV. Impact on Pharmacokinetic Properties
The introduction of fluorine can significantly influence a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[3]
-
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolic "soft spots" and increase the drug's half-life.[4]
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its membrane permeability and volume of distribution.[4]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's ionization state, solubility, and receptor binding affinity.
It is important to note that the effects of fluorination are highly context-dependent, and the optimal degree and position of fluorination must be determined empirically for each drug candidate.
The this compound group and its derivatives are valuable tools in the medicinal chemist's armamentarium. Their ability to act as bioisosteres for key functional groups and to modulate physicochemical and pharmacokinetic properties makes them attractive for lead optimization and the design of novel therapeutics. The synthetic methods and biological evaluation protocols outlined in these notes provide a foundation for researchers to explore the potential of difluoromethyl-containing compounds in their own drug discovery programs.
References
- 1. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. promega.com [promega.com]
- 5. p38 kinase activity assay [bio-protocol.org]
- 6. p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Introduction of a Difluoromethyl (CF2H) Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of the Difluoromethyl Group in Medicinal Chemistry
The difluoromethyl (CF2H) group has emerged as a crucial substituent in modern drug design and development. Its unique electronic properties allow it to serve as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl (OH), thiol (SH), and amine (NH2) groups, and a metabolically stable alternative to a methyl group.[1][2] The incorporation of a CF2H moiety can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile by improving metabolic stability, membrane permeability, and target binding affinity.[1][3]
While the strategic incorporation of a CF2H group is highly desirable, the choice of reagent is critical for successful synthesis. This document provides detailed application notes and protocols for the most effective and commonly used reagents for introducing the CF2H group.
A Note on this compound (CH2F2OH)
While theoretically a simple C1 source for the CF2H group, this compound is not a commonly used reagent in synthetic chemistry. The primary challenges associated with this compound are its difficult synthesis and limited commercial availability.[4] These practical limitations have led to the development and widespread adoption of alternative, more accessible, and reliable difluoromethylating agents.
This document will focus on these well-established and practical reagents for the introduction of the CF2H group.
Zinc Difluoromethanesulfinate (DFMS) for Radical Difluoromethylation
Zinc difluoromethanesulfinate, often referred to as the Baran reagent, is a highly effective agent for the direct C-H difluoromethylation of a wide range of substrates, particularly heteroarenes, via a radical-mediated process.[5] This method is valued for its operational simplicity, scalability, and broad functional group tolerance.[5]
Reaction Mechanism
The reaction proceeds through a radical chain mechanism. An initiator, such as tert-butyl hydroperoxide (tBuOOH), generates a tert-butoxyl radical, which then abstracts a hydrogen atom from the difluoromethanesulfinate to generate the key difluoromethyl radical (•CF2H). This radical then adds to the substrate, typically a protonated heterocycle, to form a radical cation intermediate. A final oxidation and deprotonation step furnishes the desired difluoromethylated product.
References
Application Notes and Protocols: Difluoromethanol in Agrochemical Synthesis
Introduction
The difluoromethyl (CF2H) group is a critical structural motif in modern agrochemical design. Its unique electronic properties and ability to act as a bioisostere for hydroxyl, thiol, and amine functionalities allow for the fine-tuning of a molecule's physicochemical properties.[1][2] The incorporation of a difluoromethoxy (-OCF2H) group, in particular, can enhance metabolic stability, improve cell membrane permeability, and optimize the overall pharmacokinetic profile of a compound, leading to more effective and safer agrochemicals.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of difluoromethyl-containing compounds, with a focus on methods relevant to agrochemical research and development.
Application Notes: Synthesis of Aryl Difluoromethyl Ethers
A primary strategy for incorporating the difluoromethoxy group into potential agrochemicals is through the synthesis of aryl difluoromethyl ethers from phenolic precursors. Several methods have been developed, each with distinct advantages regarding substrate scope, reaction conditions, and the nature of the difluorocarbene source.
1. Difluoromethylation using Difluoromethyltriflate (HCF2OTf)
This method offers a significant advantage by avoiding the use of ozone-depleting reagents like HCF2Cl (Freon 22).[5] Difluoromethyltriflate is a liquid and can be prepared on a multi-gram scale from non-ozone-depleting starting materials. The reaction proceeds rapidly and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules.[5] The proposed mechanism involves the in-situ generation of difluorocarbene, which is then trapped by a phenolate.[5]
2. Difluoromethylation using Sodium Chlorodifluoroacetate
Sodium chlorodifluoroacetate is a commercially available, bench-stable, and relatively non-toxic solid that serves as a convenient precursor to difluorocarbene via thermal decarboxylation.[6] This method is operationally simple and provides a straightforward route to aryl difluoromethyl ethers. The protocol is also effective for the difluoromethylation of other heteroatoms, including nitrogen, sulfur, and selenium.[6]
3. Visible Light Photoredox-Catalyzed Difluoromethylation
A more recent advancement involves the use of visible light photoredox catalysis to generate difluorocarbene under mild conditions.[3] This approach utilizes readily available difluorobromoacetic acid as the difluorocarbene precursor and an iridium-based photocatalyst. The reactions are typically conducted at room temperature and are compatible with a broad array of functional groups, offering a green and efficient alternative to traditional methods.[3]
Quantitative Data Summary
The following table summarizes the reaction yields for the synthesis of various aryl difluoromethyl ethers using the methods described above.
| Entry | Phenolic Substrate | Method | Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxyphenol | HCF2OTf | HCF2OTf | - | KOH | MeCN/H2O | 0 | 0.25 | 95 | [5] |
| 2 | 4-Chlorophenol | HCF2OTf | HCF2OTf | - | KOH | MeCN/H2O | 0 | 0.25 | 92 | [5] |
| 3 | 4-Nitrophenol | HCF2OTf | HCF2OTf | - | KOH | MeCN/H2O | 0 | 0.25 | 85 | [5] |
| 4 | 2-Naphthol | HCF2OTf | HCF2OTf | - | KOH | MeCN/H2O | 0 | 0.25 | 96 | [5] |
| 5 | 4-Phenylphenol | Sodium Chlorodifluoroacetate | ClCF2CO2Na | - | K2CO3 | DMF | 100 | 2 | 94 | [6] |
| 6 | 4-tert-Butylphenol | Sodium Chlorodifluoroacetate | ClCF2CO2Na | - | K2CO3 | DMF | 100 | 2 | 88 | [6] |
| 7 | Phenol | Photoredox | BrCF2CO2H | fac-Ir(ppy)3 | K2CO3 | MeCN | RT | 12 | 95 | [3] |
| 8 | 4-Bromophenol | Photoredox | BrCF2CO2H | fac-Ir(ppy)3 | K2CO3 | MeCN | RT | 12 | 89 | [3] |
| 9 | 4-Acetylphenol | Photoredox | BrCF2CO2H | fac-Ir(ppy)3 | K2CO3 | MeCN | RT | 12 | 85 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Aryl Difluoromethyl Ethers using Difluoromethyltriflate (HCF2OTf)
This protocol is adapted from the procedure described by Hartwig et al.[5]
Materials:
-
Aryl halide or aryl boronic acid
-
Palladium catalyst (for in-situ phenol formation from aryl halides)
-
Aqueous hydrogen peroxide (30%) (for in-situ phenol formation from aryl boronic acids)
-
Potassium hydroxide (KOH)
-
Difluoromethyltriflate (HCF2OTf)
-
Acetonitrile (MeCN)
-
Deionized water
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure for one-pot synthesis from Aryl Boronic Acid:
-
To a round-bottom flask charged with a magnetic stir bar, add the aryl boronic acid (1.0 mmol).
-
Add acetonitrile (5 mL) and stir to dissolve.
-
Add 30% aqueous hydrogen peroxide (1.5 mmol).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
In a separate flask, prepare a solution of potassium hydroxide (3.0 mmol) in deionized water (2 mL).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the aqueous KOH solution to the reaction mixture.
-
Add difluoromethyltriflate (HCF2OTf) (1.5 mmol) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of Aryl Difluoromethyl Ethers using Sodium Chlorodifluoroacetate
This protocol is based on the method utilizing sodium chlorodifluoroacetate as a difluorocarbene precursor.[6]
Materials:
-
Phenol (1.0 mmol)
-
Sodium chlorodifluoroacetate (2.0 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Standard glassware for organic synthesis with a reflux condenser
-
Heating mantle and magnetic stirrer
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the phenol (1.0 mmol), sodium chlorodifluoroacetate (2.0 mmol), and potassium carbonate (2.0 mmol).
-
Add N,N-dimethylformamide (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired aryl difluoromethyl ether.
Protocol 3: Visible Light Photoredox-Catalyzed Synthesis of Aryl Difluoromethyl Ethers
This protocol is based on the work of Fu and co-workers.[3]
Materials:
-
Phenol (0.5 mmol)
-
Difluorobromoacetic acid (BrCF2CO2H) (1.0 mmol)
-
fac-Ir(ppy)3 (1 mol%)
-
Potassium carbonate (K2CO3) (1.5 mmol)
-
Acetonitrile (MeCN) (5 mL)
-
Schlenk flask or vial with a magnetic stir bar
-
Visible light source (e.g., blue LED lamp)
-
Nitrogen or Argon supply
Procedure:
-
To a Schlenk flask, add the phenol (0.5 mmol), difluorobromoacetic acid (1.0 mmol), fac-Ir(ppy)3 (0.005 mmol), and potassium carbonate (1.5 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source for 12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General reaction pathway for the synthesis of aryl difluoromethyl ethers.
Caption: Experimental workflow for photoredox-catalyzed difluoromethylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11760701B2 - Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same - Google Patents [patents.google.com]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Difluoromethanol as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of difluoromethanol (CH₂F₂O) as a solvent for organic reactions. Due to its unique properties, including high polarity and the ability to act as a hydrogen bond donor, this compound presents itself as a potentially valuable, albeit not commonly documented, solvent in organic synthesis, particularly in pharmaceutical and materials science applications.[1]
Introduction to this compound
This compound (CAS No. 1426-06-8) is a fluorinated analogue of methanol.[2] The substitution of two hydrogen atoms with fluorine atoms drastically alters its chemical and physical properties compared to its non-fluorinated counterpart. The strong electron-withdrawing nature of the fluorine atoms makes the hydroxyl proton more acidic and enhances the molecule's ability to act as a hydrogen-bond donor, similar to other fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[3][4] This strong hydrogen-bonding capability, combined with low nucleophilicity, allows fluorinated alcohols to promote various organic reactions, often without the need for an additional catalyst.[3]
Physicochemical Properties
The unique properties of this compound make it an interesting medium for a variety of chemical transformations. While experimental data for some physical properties are not widely available, computed values provide useful estimates.
| Property | Value | Reference |
| Chemical Formula | CH₂F₂O | [1] |
| Molecular Weight | 68.023 g/mol | [1] |
| CAS Number | 1426-06-8 | [2] |
| IUPAC Name | This compound | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| XLogP3-AA (Lipophilicity) | 0.5 | [1] |
| Solubility | Limited in water; soluble in organic solvents like acetone and ethanol. | [3] |
Key Applications in Organic Synthesis
Based on the known reactivity of similar fluorinated alcohols, this compound is expected to be an effective solvent for reactions that benefit from a polar, non-nucleophilic, hydrogen-bond-donating environment.[3][5][6]
Potential applications include:
-
Stabilization of Cationic Intermediates: The high polarity and ability of the C-F dipoles to engage in charge-dipole interactions can stabilize cationic intermediates, potentially accelerating reactions proceeding through such species.[4]
-
Nucleophilic Substitution Reactions: As a polar solvent, this compound can facilitate Sₙ1-type reactions by stabilizing the resulting carbocation and leaving group. Its low nucleophilicity prevents it from competing with the desired nucleophile.[3]
-
C-H Functionalization Reactions: Fluorinated alcohols have been shown to have a beneficial effect on the reactivity and selectivity of transition metal-catalyzed C-H activation reactions.[5]
-
Electrosynthesis: The unique properties of fluorinated alcohols allow them to actively participate in electrochemical processes, influencing selectivity and yield in organic electrosynthesis.[6][7]
-
Pharmaceutical Synthesis: In drug synthesis, this compound can serve as a reaction medium or as a solvent for drug carriers, helping to control drug release rates and improve pharmacokinetic properties.[1]
Experimental Protocols
While specific, published protocols detailing the use of this compound as a primary solvent are scarce, the following section provides a representative protocol for a reaction type where it is expected to perform well, based on the behavior of analogous fluorinated solvents.
Protocol 1: Representative SₙAr Reaction of an Activated Aryl Fluoride
This protocol describes a representative nucleophilic aromatic substitution (SₙAr) reaction. The use of this compound as a solvent is anticipated to facilitate the reaction by stabilizing the negatively charged Meisenheimer intermediate through hydrogen bonding, without acting as a competing nucleophile.
Reaction: 1-fluoro-2,4-dinitrobenzene + Piperidine → 1-(2,4-dinitrophenyl)piperidine
Materials:
-
1-fluoro-2,4-dinitrobenzene
-
Piperidine
-
This compound (CH₂F₂O), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Condenser and nitrogen inlet
-
Standard workup and purification equipment
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-fluoro-2,4-dinitrobenzene (1.0 mmol, 186 mg).
-
Add 10 mL of anhydrous this compound to dissolve the substrate.
-
While stirring, add piperidine (1.2 mmol, 102 mg, 0.12 mL) to the solution at room temperature.
-
Heat the reaction mixture to 50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the this compound solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-(2,4-dinitrophenyl)piperidine.
Visualizations
Logical Workflow: Role of Fluorinated Alcohols in Catalysis
The following diagram illustrates the key properties of fluorinated alcohols like this compound and how they influence organic reactions, particularly those involving charged intermediates.
Caption: Properties of fluorinated alcohols and their mechanistic impact.
Experimental Workflow: SₙAr Reaction
This diagram outlines the general experimental workflow for the representative nucleophilic aromatic substitution reaction protocol provided above.
Caption: General workflow for an SₙAr reaction using this compound.
References
- 1. This compound | CH2F2O | CID 17789749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Difluoromethanol in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the difluoromethyl (CF₂H) group into organic molecules is of significant interest in medicinal chemistry and drug development. This moiety can act as a bioisostere for hydroxyl, thiol, or amine groups, enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. While various difluoromethylating agents have been developed, the use of difluoromethanol (HCF₂OH) as a direct and atom-economical source of the CF₂H unit in continuous flow chemistry is an emerging area with significant potential. Flow chemistry offers enhanced safety, scalability, and precise control over reaction parameters, making it an ideal platform for handling potentially reactive intermediates derived from this compound.
These application notes provide an overview of the potential applications of this compound in flow chemistry, with a focus on the in-situ generation of difluorocarbene for the synthesis of difluoromethyl ethers. While direct, well-documented flow chemistry protocols using this compound are still developing, the following sections present detailed methodologies for analogous and relevant flow chemistry systems. These can serve as a foundational guide for researchers looking to explore the use of this compound in continuous flow synthesis.
Application Note 1: Continuous Flow Synthesis of Difluoromethyl Ethers via In-Situ Difluorocarbene Generation
The O-difluoromethylation of alcohols and phenols to form difluoromethyl ethers is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals. In a continuous flow setup, difluorocarbene (:CF₂) can be generated in-situ from a suitable precursor and immediately reacted with a co-flowed stream of the substrate, minimizing the decomposition of the reactive intermediate. While precursors like TMSCF₃ have been demonstrated in flow, the development of protocols for this compound is a key research objective.
The proposed workflow involves the activation of this compound to generate difluorocarbene, which then reacts with an alcohol or phenol.
Logical Workflow for Difluorocarbene Generation and Reaction in Flow
Caption: General workflow for continuous O-difluoromethylation.
Key Experimental Parameters and Data
The following table summarizes typical reaction parameters for a continuous flow O-difluoromethylation, based on analogous systems using in-situ difluorocarbene generation. These parameters would require optimization for a system based on this compound.
| Parameter | Value | Unit |
| Substrate Concentration | 0.1 - 0.5 | M |
| Precursor:Substrate Ratio | 1.2 - 2.0 | Equiv. |
| Base:Precursor Ratio | 1.1 - 1.5 | Equiv. |
| Flow Rate (Total) | 0.1 - 1.0 | mL/min |
| Reactor Temperature | 80 - 150 | °C |
| Residence Time | 5 - 30 | min |
| Pressure | 5 - 10 | bar |
| Typical Yield | 60 - 95 | % |
Experimental Protocol: O-Difluoromethylation of 4-Phenylphenol (Analogous System)
This protocol is adapted from established procedures for difluorocarbene generation from alternative precursors in a continuous flow system.
Materials:
-
4-Phenylphenol
-
Difluorocarbene precursor (e.g., TMSCF₃ with a catalytic amount of NaI)
-
Anhydrous solvent (e.g., THF or Acetonitrile)
-
Syringe pumps
-
Microfluidic reactor or coiled PFA/stainless steel tubing
-
T-mixer
-
Back pressure regulator
-
Heating system (e.g., oil bath or heating block)
-
Quenching solution (e.g., saturated NH₄Cl)
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of 4-phenylphenol in the chosen anhydrous solvent.
-
Solution B: Prepare a 0.4 M solution of the difluorocarbene precursor in the same anhydrous solvent.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.
-
Set the back pressure regulator to 7 bar.
-
Heat the reactor coil to 120 °C.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each) into the T-mixer.
-
The combined stream flows through the heated reactor coil. The residence time is determined by the reactor volume and the total flow rate.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
-
Work-up and Analysis:
-
The output from the reactor is passed through a quenching solution.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate), dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
The yield and purity are determined by ¹H NMR, ¹⁹F NMR, and GC-MS.
-
Application Note 2: Photocatalytic Difluoromethylation in Flow
Photocatalysis in continuous flow has emerged as a powerful tool for radical-based transformations. The generation of difluoromethyl radicals (•CF₂H) from a suitable precursor, potentially including this compound derivatives, can be achieved under mild conditions using visible light. These radicals can then participate in a variety of reactions, such as the functionalization of heterocycles or addition to double bonds.
Proposed Signaling Pathway for Photocatalytic Difluoromethyl Radical Generation
Caption: Photocatalytic cycle for •CF₂H generation.
Key Experimental Parameters and Data
The following table outlines typical parameters for a photocatalytic difluoromethylation in a flow reactor, based on existing literature with various •CF₂H precursors.
| Parameter | Value | Unit |
| Substrate Concentration | 0.05 - 0.2 | M |
| Precursor:Substrate Ratio | 1.5 - 3.0 | Equiv. |
| Photocatalyst Loading | 1 - 5 | mol% |
| Flow Rate | 0.05 - 0.5 | mL/min |
| Light Source | 34W Blue LED | - |
| Residence Time | 15 - 60 | min |
| Temperature | 25 - 50 | °C |
| Typical Yield | 50 - 90 | % |
Experimental Protocol: Photocatalytic Difluoromethylation of a Heterocycle (Analogous System)
This protocol is based on established methods for the photocatalytic difluoromethylation of heterocycles in flow using precursors like difluoromethyl sulfones or phosphonium salts.
Materials:
-
Heterocyclic substrate (e.g., caffeine)
-
Difluoromethyl radical precursor
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic photosensitizer)
-
Anhydrous, degassed solvent (e.g., DMSO or MeCN)
-
Syringe pump
-
Gas-tight syringes
-
PFA tubing wrapped around a light source (e.g., LED)
-
Back pressure regulator
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution containing the heterocyclic substrate (0.1 M), the difluoromethyl radical precursor (0.2 M), and the photocatalyst (2 mol%) in the chosen solvent.
-
Thoroughly degas the solution by sparging with an inert gas (e.g., argon) for 30 minutes.
-
-
System Setup:
-
Load the degassed solution into a gas-tight syringe and place it on the syringe pump.
-
Connect the syringe to the PFA tubing reactor.
-
Ensure the reactor is properly positioned around the light source.
-
Set the back pressure regulator to 3 bar.
-
-
Reaction Execution:
-
Turn on the light source.
-
Start pumping the solution through the reactor at a flow rate calculated to achieve the desired residence time.
-
Collect the output from the reactor after the system has stabilized.
-
-
Work-up and Analysis:
-
The collected solution is typically diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by chromatography.
-
Analysis is performed using NMR and mass spectrometry.
-
Conclusion
The application of this compound in continuous flow chemistry represents a promising frontier for the synthesis of valuable difluoromethylated compounds. While direct protocols are still under development, the established flow chemistry methodologies for analogous difluoromethylating agents provide a strong foundation for future research. The protocols and data presented here serve as a starting point for scientists and researchers to explore the potential of this compound as a safe, efficient, and scalable source of the difluoromethyl group in a continuous manufacturing setting. Further investigation into the activation of this compound in flow is crucial to unlocking its full potential in modern organic synthesis and drug discovery.
Troubleshooting & Optimization
Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working on difluoromethylation reactions using difluoromethylation (CF₂HOH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve your reaction yields and overcome common challenges.
Disclaimer: While difluoromethanol is a potentially valuable reagent for difluoromethylation, detailed literature on its specific applications, optimization, and troubleshooting is limited. The guidance provided here is based on established principles of difluoromethylation chemistry, drawing parallels from more extensively studied reagents that are also known to generate difluorocarbene intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for difluoromethylation using this compound?
The most probable mechanism involves the in situ generation of difluorocarbene (:CF₂), a highly reactive intermediate. This is typically achieved by the deprotonation of this compound with a suitable base, followed by the elimination of a hydroxide ion. The resulting electrophilic difluorocarbene is then trapped by a nucleophile (e.g., a phenoxide, amine, or thiolate) to form the desired difluoromethylated product.
Q2: What are the potential advantages of using this compound as a difluoromethylating agent?
This compound is an attractive reagent due to its potential as a simple, readily available, and atom-economical source of the difluoromethyl group. As a liquid, it can be easier to handle than gaseous reagents.
Q3: What are the common substrates for difluoromethylation with this compound?
Difluoromethylation can be performed on a variety of nucleophilic substrates, including:
-
Phenols (O-difluoromethylation): To form aryl difluoromethyl ethers.
-
Amines (N-difluoromethylation): To form N-difluoromethylamines.
-
Thiols (S-difluoromethylation): To form alkyl or aryl difluoromethyl sulfides.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a common issue in difluoromethylation reactions. Several factors could be contributing to this problem.
| Potential Cause | Troubleshooting Steps |
| Inefficient Difluorocarbene Generation | 1. Base Selection: The choice of base is critical. A base that is too weak may not deprotonate the this compound effectively. A base that is too strong might lead to decomposition of the reagent or substrate. Consider screening a range of bases, from inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃) to stronger bases like alkoxides (e.g., NaOtBu, KOtBu) or metal hydrides (e.g., NaH). The optimal base will depend on the pKa of the substrate and the stability of the reagents. |
| 2. Temperature Optimization: The formation of difluorocarbene from this compound is temperature-dependent. If the temperature is too low, the reaction may be too slow. If it is too high, the difluorocarbene may decompose before it can react with the substrate. A systematic temperature screen is recommended. | |
| Poor Nucleophile Reactivity | 1. Substrate Deprotonation: For phenols and thiols, ensure complete deprotonation to the corresponding phenoxide or thiolate. A stronger base or an excess of the base might be required. The pKa of the substrate should be considered when selecting the base. |
| 2. Steric Hindrance: Highly hindered substrates may react slowly. Increasing the reaction time or temperature might be necessary. In some cases, a less sterically demanding difluoromethylating agent might be required. | |
| Reagent or Substrate Decomposition | 1. Stability of this compound: this compound can be unstable, especially under strongly basic conditions. Consider adding the base slowly at a low temperature to control the reaction. |
| 2. Substrate Stability: Ensure your substrate is stable under the reaction conditions. If the substrate is base-sensitive, a milder base or shorter reaction time may be needed. | |
| Moisture in the Reaction | 1. Anhydrous Conditions: Difluorocarbene can react with water. Ensure all reagents and solvents are anhydrous. Flame-dry glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Side Products
The formation of byproducts can significantly reduce the yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Difluorocarbene Dimerization/Polymerization | 1. Control Carbene Concentration: The concentration of difluorocarbene should be kept low to minimize self-reaction. This can be achieved by slow addition of the base or this compound. |
| 2. Substrate Concentration: Ensure a sufficient concentration of the nucleophilic substrate is present to trap the difluorocarbene as it is formed. | |
| Reaction with Solvent | 1. Solvent Selection: Some solvents can react with difluorocarbene. Aprotic, non-nucleophilic solvents such as DMF, DMSO, or acetonitrile are generally preferred. |
| Over-alkylation or Multiple Difluoromethylations | 1. Stoichiometry Control: For substrates with multiple nucleophilic sites, carefully control the stoichiometry of this compound and the base to favor mono-difluoromethylation. |
Experimental Protocols (General Guidelines)
The following are generalized protocols based on established difluoromethylation chemistry. Optimization for your specific substrate is crucial.
General Protocol for O-Difluoromethylation of Phenols
-
To a flame-dried flask under an inert atmosphere, add the phenol (1.0 equiv.), a suitable base (e.g., Cs₂CO₃, 1.5-2.0 equiv.), and an anhydrous aprotic solvent (e.g., DMF).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower).
-
Slowly add this compound (1.5-3.0 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A flowchart for troubleshooting low yields in difluoromethylation reactions.
Proposed Reaction Pathway
Caption: Proposed reaction pathway for difluoromethylation using this compound.
optimizing temperature for difluoromethanol reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize temperature for reactions involving difluoromethanol.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions, with a focus on temperature-related solutions.
Q1: My reaction yield is consistently low. How can temperature optimization help?
Low yield in this compound reactions can often be attributed to suboptimal temperature control. This compound and related compounds can be unstable, and side reactions may occur at incorrect temperatures.
Troubleshooting Steps:
-
Temperature Screening: If you are developing a new protocol, perform a temperature screening experiment. Run the reaction at a range of temperatures (e.g., -20°C, 0°C, room temperature, 40°C) to identify the optimal condition.
-
Review Literature: Check for analogous reactions in the literature to see what temperature ranges have been successful for similar substrates.
-
Consider Stability: this compound itself is unstable at room temperature.[1] If it is a reactant, ensure it is handled at low temperatures. For reactions generating a difluoromethyl group, higher temperatures might be needed to drive the reaction to completion, but this must be balanced against potential decomposition of products or reactants.
dot
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant formation of side products. Could temperature be the cause?
Yes, incorrect temperature is a common reason for the formation of unwanted side products.
Possible Scenarios and Solutions:
-
Decomposition: Difluoromethylated compounds can be prone to decomposition at elevated temperatures. For example, fluorotelomer alcohols show partial degradation at temperatures between 200-600°C.[2] If you observe side products consistent with decomposition, try running the reaction at a lower temperature.
-
Competing Reaction Pathways: Temperature can influence the kinetics of competing reaction pathways. One pathway may be favored at a lower temperature, while another is favored at a higher temperature. A thorough analysis of your side products can provide clues as to which competing reactions are occurring.
Q3: My reaction is not proceeding to completion. Should I increase the temperature?
In many cases, increasing the reaction temperature can provide the necessary activation energy to drive the reaction to completion.[3] However, this must be done cautiously with this compound chemistry due to the potential for decomposition.
Recommendations:
-
Incremental Increase: Increase the temperature in small increments (e.g., 5-10°C) and monitor the reaction progress closely by techniques like TLC or LC-MS.
-
Prolonged Reaction Time: Before increasing the temperature, consider if extending the reaction time at a milder temperature could achieve the desired conversion.
-
Catalyst or Reagent Stoichiometry: If increasing the temperature leads to decomposition, re-evaluate the catalyst system and reagent stoichiometry as alternative ways to improve conversion.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is known to be unstable at room temperature.[1] Care should be taken to store and handle it at low temperatures to prevent decomposition.
Q2: Are there specific temperature ranges I should consider for reactions involving difluoromethyl groups?
The optimal temperature is highly dependent on the specific reaction. However, based on related literature, here are some examples:
| Reaction Type | Substrate | Temperature | Reference |
| Synthesis of 2,3-difluoroaniline | - | 50°C | [4] |
| Reduction of 2,6-dichloro-3,5-difluoronitrobenzene | - | 45°C | [4] |
| Incubation for decomposition kinetics study | Compound 3 with H2O2 | 37°C | [5] |
| Thermal treatment of Fluorotelomer Alcohols (FTOHs) | Gas-phase FTOHs with CaO | 200-800°C | [2] |
Q3: How does temperature affect reaction kinetics in these systems?
Temperature has a direct impact on the reaction rate constant, as described by the Arrhenius equation. For some radical reactions involving related alcohols, a negative temperature dependence has been observed, meaning the reaction rate decreases as temperature increases.[6] It is crucial to experimentally determine the optimal temperature for your specific reaction to achieve the desired rate without promoting side reactions or decomposition.
dot
Caption: Relationship between temperature and reaction outcomes.
Experimental Protocols
Protocol: General Temperature Optimization for a Difluoromethylation Reaction
This protocol provides a general framework for optimizing the temperature of a reaction involving the introduction of a difluoromethyl group.
1. Materials and Setup:
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Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer and a temperature probe.
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Heating/cooling system (e.g., oil bath, cryostat) to maintain a constant temperature.
-
Inert atmosphere setup (e.g., nitrogen or argon line) if the reaction is air or moisture sensitive.
-
Starting materials, reagents, and solvent of high purity.[3]
2. Procedure:
-
Initial Temperature Selection: Based on literature precedents for similar reactions or a starting point of room temperature (20-25°C), select an initial reaction temperature. If the stability of the reactants is a concern, start at a lower temperature (e.g., 0°C or -20°C).
-
Reaction Setup:
-
Monitoring the Reaction:
-
Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Note the time to completion and the formation of any side products.
-
-
Temperature Variation:
-
Based on the initial result, set up subsequent reactions at different temperatures.
-
If the reaction is slow, increase the temperature in 5-10°C increments.
-
If side products are observed, decrease the temperature in 5-10°C increments.
-
-
Data Analysis:
-
For each temperature, determine the reaction yield and purity of the product.
-
Plot the yield and purity as a function of temperature to identify the optimal range.
-
3. Safety Precautions:
-
Always conduct reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Be aware of the specific hazards of all chemicals used in the reaction.
References
- 1. Trifluoromethanol - Wikipedia [en.wikipedia.org]
- 2. Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Amino(difluoro)methanol | 405241-37-4 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Low Temperature Kinetics of the Reaction Between Methanol and the CN Radical - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of difluoromethylated compounds from difluoromethanol reactions
Welcome to the technical support center for the purification of difluoromethylated compounds synthesized from difluoromethanol reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the purification of your difluoromethylated products.
Q1: My TLC plate shows multiple spots, and my desired product is not well-separated from impurities. What should I do?
A1: Poor separation on TLC is a common issue. Here are several factors to consider and steps to troubleshoot:
-
Solvent System Optimization: The polarity of your eluent is crucial. The difluoromethyl (CF2H) group can alter the polarity of your molecule in non-intuitive ways. It is generally considered a lipophilic hydrogen bond donor.[1]
-
If spots are too high (high Rf): Your solvent system is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate mixture).
-
If spots are too low (low Rf): Your solvent system is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., increase ethyl acetate).
-
Streaking of spots: This may indicate that your compound is acidic or basic. Try adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent system.
-
-
Visualization Method: Not all compounds are visible under UV light.[2] Try alternative visualization techniques:
-
Iodine Chamber: Place the dried TLC plate in a chamber with a few crystals of iodine. Many organic compounds will appear as brown spots.[3]
-
Staining: Use a chemical stain like potassium permanganate, which reacts with many functional groups, or p-anisaldehyde, which is a good general-purpose stain.[4]
-
-
Sample Concentration: Overloading the TLC plate can lead to broad, streaky spots. Ensure you are spotting a dilute solution of your crude reaction mixture.
Q2: I am having trouble separating my difluoromethylated product from the unreacted starting material by column chromatography.
A2: This is a frequent challenge, especially if the starting material and product have similar polarities.
-
Fine-tune your solvent system: Based on your optimized TLC, select a solvent system that gives a good separation between your product and the starting material. An ideal Rf for the desired compound for column chromatography is typically between 0.2 and 0.4.[5]
-
Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity during the chromatography.
-
Alternative Stationary Phases: If silica gel is not providing the desired separation, consider other stationary phases. For some fluorinated compounds, alumina or Florisil® can offer different selectivity.[6]
-
Dry Loading: If your crude product has poor solubility in the initial chromatography solvent, consider dry loading. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[7]
Q3: My difluoromethylated compound is an oil and I cannot get it to crystallize. How can I purify it?
A3: Many difluoromethylated compounds are oils or low-melting solids, making crystallization challenging.
-
Column Chromatography: This is the most common method for purifying oils.
-
Fluorous Solid-Phase Extraction (F-SPE): This technique is particularly useful for fluorinated compounds. Even without a dedicated fluorous tag, the inherent fluorine content of your difluoromethylated compound may allow for separation on a fluorous silica gel cartridge. Non-fluorinated impurities are washed away with a fluorophobic solvent (e.g., methanol/water), while the more fluorinated compounds are retained and can be eluted with a more fluorophilic solvent (e.g., methanol or acetone).[8][9]
-
Distillation: If your compound is thermally stable and has a sufficiently low boiling point, distillation (simple or fractional) under reduced pressure can be an effective purification method.
Q4: I have obtained my difluoromethylated product as a solid, but I am struggling to find a good recrystallization solvent.
A4: Finding the right solvent or solvent system for recrystallization is key.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water) at room temperature and at boiling. An ideal single solvent will dissolve the compound when hot but not when cold.[10]
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system is a good alternative. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" (or anti-solvent, in which it is poorly soluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.[11] Common solvent pairs include ethanol/water and hexane/ethyl acetate.[12][13]
Q5: My 1H and 19F NMR spectra show unidentifiable peaks. What are the likely impurities from a this compound reaction?
A5: Besides unreacted starting materials, several side products can arise from difluoromethylation reactions.
-
Over-reacted Products: Depending on the substrate, poly-difluoromethylation might occur.
-
Reagent-derived Impurities: The byproducts from the difluoromethylating reagent can be present. For example, if using TMSCF2H, you might see signals from TMS-related byproducts.[14]
-
Solvent Impurities: Residual solvents from the reaction or workup are common. There are published tables of NMR chemical shifts for common laboratory solvents that can help with identification.[15][16]
-
Water: The presence of water can be identified by a broad singlet in the 1H NMR spectrum, the chemical shift of which is dependent on the solvent and temperature.
Q6: I have synthesized a chiral difluoromethylated compound and have a mixture of diastereomers. How can I separate them?
A6: The separation of diastereomers can be challenging but is often achievable by chromatography.
-
Chromatography: Diastereomers have different physical properties and can often be separated by carefully optimized column chromatography.[17] You may need to screen various solvent systems and stationary phases.
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for the separation of isomers, including diastereomers.[18]
Data Presentation: Purification Parameters
The following tables provide examples of purification parameters that have been used for difluoromethylated compounds. These should serve as a starting point for your own optimization.
Table 1: Column Chromatography Solvent Systems for Difluoromethylated Compounds
| Compound Type | Stationary Phase | Eluent System | Reference |
| Difluoromethylated Heterocycle | Silica Gel | Petroleum Ether / Ethyl Acetate | [19] |
| Difluoromethylated Phenyl Sulfoximine | Silica Gel | Petroleum Ether / Ethyl Acetate | [19] |
| Difluoromethylated Arene | Silica Gel | Hexane / Diethyl Ether | [14] |
| Difluoromethylated Alcohol | Silica Gel | Not specified, but product isolated by filtration after solvent-free reaction | [7] |
Table 2: Recrystallization Solvents for Difluoromethylated Compounds
| Compound Type | Solvent(s) | Notes | Reference |
| General Organofluorine Solids | Ethanol, Hexane/Acetone, Hexane/THF | General recommendations for fluorinated compounds. | [12] |
| General Organic Solids | Ethanol/Water | A common two-solvent system. | [11] |
Table 3: Typical Rf Values for Column Chromatography
| Rf Value Range | Recommendation | Rationale | Reference |
| 0.2 - 0.4 | Optimal for separation | Provides good resolution between compounds during elution. | [5] |
| > 0.5 | Too high | Compound will elute too quickly, leading to poor separation. | [20] |
| < 0.1 | Too low | Compound will take a very long time to elute and may result in broad peaks. | [20] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
TLC Optimization: Determine the optimal solvent system using TLC as described in the FAQs.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: General Procedure for Fluorous Solid-Phase Extraction (F-SPE)
-
Cartridge Conditioning: Condition the fluorous SPE cartridge by washing with a suitable solvent (e.g., methanol), followed by the fluorophobic elution solvent (e.g., 80:20 methanol/water).[8]
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent and load it onto the cartridge.
-
Fluorophobic Elution: Elute the cartridge with a fluorophobic solvent system (e.g., 80:20 methanol/water) to wash off non-fluorinated impurities. Collect this fraction.
-
Fluorophilic Elution: Elute the cartridge with a more fluorophilic solvent (e.g., methanol or acetone) to recover the retained difluoromethylated compound. Collect this fraction separately.[9]
-
Analysis: Analyze the collected fractions by TLC or another analytical technique to confirm the location of the desired product.
-
Solvent Removal: Remove the solvent from the fraction containing the pure product.
Visualizations
Caption: A decision-making workflow for purifying difluoromethylated compounds.
Caption: Overview of common purification techniques for difluoromethylated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. rubingroup.org [rubingroup.org]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. jyx.jyu.fi [jyx.jyu.fi]
- 8. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Home Page [chem.ualberta.ca]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. santaisci.com [santaisci.com]
- 18. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. silicycle.com [silicycle.com]
Difluoromethanol Reaction Scale-Up: A Technical Support Center
Welcome to the Technical Support Center for Difluoromethanol and Difluoromethylation Reaction Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving the difluoromethyl group. Given the inherent instability of this compound, this guide focuses on the practical challenges and solutions associated with using common difluoromethylating agents, which serve as effective surrogates in synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound itself rarely used in scale-up synthesis?
A1: this compound (CHF₂OH) is thermally unstable and prone to decomposition. At or above room temperature, it readily eliminates hydrogen fluoride (HF) to form carbonyl fluoride (COF₂), a toxic gas. This equilibrium (CHF₂OH ⇌ COF₂ + HF) makes its direct isolation, storage, and use in large-scale reactions challenging and hazardous.[1] Consequently, process chemists typically opt for more stable and manageable difluoromethylating agents.
Q2: What are the common alternative reagents for introducing a difluoromethyl (-CF₂H) group at scale?
A2: A variety of reagents have been developed to deliver the -CF₂H moiety. The choice of reagent often depends on the substrate, desired reactivity (nucleophilic, electrophilic, or radical), and scale-up considerations like cost, safety, and environmental impact. Some common reagents are outlined in the table below.
Q3: What are the primary safety concerns when scaling up difluoromethylation reactions?
A3: Key safety concerns include:
-
Exothermic Reactions: Many difluoromethylation reactions, particularly those involving the generation of difluorocarbene, are highly exothermic and can lead to runaway reactions if not properly controlled.[1]
-
Hazardous Reagents and Byproducts: Reagents like chlorodifluoromethane are ozone-depleting substances.[1] Reactions can also generate toxic byproducts such as hydrogen fluoride (HF), which is highly corrosive and toxic.
-
Gas Handling: Some precursors, like fluoroform or chlorodifluoromethane, are gases, which require specialized equipment for accurate dosing and safe handling at scale.[1][2]
-
Pyrophoric Materials: Certain catalysts or reagents used in cross-coupling reactions can be pyrophoric and require handling under an inert atmosphere.[3]
Q4: How can flow chemistry mitigate some of the challenges of scaling up difluoromethylation?
A4: Flow chemistry offers significant advantages for hazardous or unstable reactions. Its key benefits include:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation, preventing hotspots and reducing the risk of runaway reactions.[2][4][5]
-
Enhanced Safety: The small internal volume of the reactor minimizes the quantity of hazardous material present at any given time. Unstable intermediates can be generated and consumed in situ, avoiding their accumulation.[4][5]
-
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, stoichiometry, and residence time, leading to higher reproducibility and potentially better yields and selectivity.[4][6]
-
Facilitated Gas Handling: Gas-liquid reactions are often more efficient and easier to control in flow systems compared to batch reactors.[2][5]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Yield Upon Scale-Up
| Potential Cause | Troubleshooting Step |
| Inefficient Heat Transfer | Poor heat dissipation can lead to side reactions or decomposition of the product or reagents.[3][7] Ensure the reactor is not oversized for the batch and that the cooling system is adequate. For highly exothermic reactions, consider slowing the addition rate of the limiting reagent or using a more dilute solution. |
| Poor Mixing | Inadequate agitation can create localized "hot spots" or areas of high reagent concentration, leading to side product formation.[7] For larger vessels, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure efficient mixing.[7] |
| Reagent Instability | The difluoromethylating agent or other reagents may be degrading over the course of a longer reaction time at a larger scale. Analyze the purity of the reagents before use and consider if a more stable alternative is available. |
| Atmospheric Moisture | Many organometallic reagents and intermediates are sensitive to moisture. Ensure all glassware is thoroughly dried and that the reaction is performed under a dry, inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Reaction Exotherm and Temperature Control Problems
| Potential Cause | Troubleshooting Step |
| Reagent Addition Rate is Too Fast | The rate of heat generation is exceeding the capacity of the cooling system. Reduce the addition rate of the key reagent. Perform a reaction calorimetry study to understand the heat of reaction and determine a safe addition profile.[3] |
| Inadequate Cooling Capacity | The cooling bath or jacketed reactor cannot remove heat fast enough for the scale.[3] Ensure the cooling fluid is at the correct temperature and flow rate. For very exothermic processes, a more powerful cooling system may be required. |
| Accumulation of Unreacted Reagents | If the reaction temperature is too low, the reagents may accumulate without reacting, creating the potential for a sudden, uncontrolled exotherm if the reaction initiates.[3] Ensure the reaction temperature is sufficient for initiation before adding the bulk of the reagents. |
| Reaction Concentration is Too High | Higher concentrations can lead to a more rapid release of heat.[8] Consider running the reaction at a lower concentration. |
Issue 3: Difficulties with Product Purification
| Potential Cause | Troubleshooting Step |
| Formation of Close-Eluting Impurities | The impurity profile may change upon scale-up. Re-optimize the chromatographic purification method (TLC, column chromatography). Consider changing the solvent system or stationary phase. |
| Product Volatility | Some smaller difluoromethylated compounds can be volatile. Take care during solvent removal steps (rotary evaporation). Use a cold trap and avoid applying excessive vacuum or heat. |
| Product is Water Soluble | If the product has polar functional groups, it may be partially lost to the aqueous layer during workup. Back-extract the aqueous layers with a suitable organic solvent. |
| Emulsion Formation During Workup | Fluorinated compounds can sometimes form stable emulsions during aqueous workup. Try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite to break the emulsion. |
Data and Protocols
Table 1: Comparison of Common Difluoromethylating Reagents for Scale-Up
| Reagent/Method | Precursor | Typical Use | Scale-Up Advantages | Scale-Up Challenges |
| Chlorodifluoromethane (HCFC-22) | Gaseous | O- and S-difluoromethylation via difluorocarbene | Inexpensive and readily available precursor. | Ozone-depleting substance (use is restricted); gaseous nature requires pressure equipment; difficult to control stoichiometry.[1] |
| Diethyl bromodifluoromethylphosphonate | Liquid | O-difluoromethylation of phenols | Liquid reagent, easier to handle than gas; non-ozone depleting. | Can be exothermic; reagent cost may be a factor for very large scales.[1] |
| Zinc(II) bis(difluoromethanesulfinate) (DFMS) | Solid | Radical difluoromethylation of heteroarenes | Solid reagent, operationally simple, scalable, and works under mild conditions.[9] | Requires a radical initiator (e.g., tBuOOH), which adds safety considerations. |
| Fluoroform (HFC-23) | Gaseous | Nucleophilic difluoromethylation of alkynes | Low cost, non-ozone depleting. | Low reactivity requires strong bases (e.g., tBuOK); requires high-pressure equipment for handling.[1] |
| Sulfoximine Reagents (e.g., Hu's Reagent) | Solid | Electrophilic and radical difluoromethylation | Solid, stable reagents; multigram-scale synthesis has been demonstrated.[10][11] | Multi-step synthesis of the reagent can impact overall process cost. |
Experimental Protocol: General Procedure for a Trial Scale-Up
A prudent approach to scaling up any chemical reaction is to increase the batch size incrementally.
-
Initial Small-Scale Reaction (e.g., 1 mmol): Conduct the reaction as per the literature or internally developed procedure. Carefully record all observations, including reaction time, exotherms (even minor ones), and any issues during workup.
-
Risk Assessment: Before proceeding, conduct a thorough risk assessment.[8] Identify potential hazards related to exotherms, gas evolution, reagent stability, and byproducts.[3][7]
-
Incremental Scale-Up (e.g., 3-5x): Increase the reaction scale by a factor of no more than three to five.[8] Do not simply multiply all parameters.
-
Vessel Size: Ensure the reaction vessel is large enough, typically no more than 50-60% full, to allow for adequate headspace and stirring.[8]
-
Stirring: Switch to overhead stirring for reaction volumes greater than 500 mL to ensure efficient mixing.[7]
-
Reagent Addition: Add exothermic reagents subsurface via an addition funnel or syringe pump. Monitor the internal temperature closely during the addition.
-
Temperature Monitoring: Place a temperature probe directly in the reaction mixture. Do not rely on the temperature of the external cooling bath.[7][8]
-
-
Monitor and Record: Diligently monitor the reaction's progress and temperature profile. Note any deviations from the small-scale experiment.
-
Analyze and Repeat: If the 3-5x scale-up is successful and well-controlled, analyze the product for yield and purity. If results are consistent, a further incremental scale-up can be planned after reassessing the risks at the new scale.
Visualized Workflows
Caption: A logical workflow for incremental reaction scale-up.
Caption: A troubleshooting pathway for addressing low yield.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. sravathi.com [sravathi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. drs.illinois.edu [drs.illinois.edu]
- 9. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on Difluoromethanol and Difluoromethylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with difluoromethanol and related difluoromethylation reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My difluoromethylation reaction using this compound is not proceeding or is giving very low yields. What are the potential causes related to the solvent?
A1: Low reactivity in difluoromethylation reactions involving this compound can often be attributed to several solvent-related factors:
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Solvent Polarity and Solubility: this compound has high polarity.[1] For the reaction to proceed efficiently, all reactants, including the substrate, reagents, and any catalysts, must be adequately solubilized. If you are using a non-polar solvent, poor solubility of this compound or other polar reagents could be the primary issue. Consider switching to a more polar solvent.
-
Solvent-Reactant Interactions: Protic solvents (e.g., water, alcohols) can solvate and stabilize nucleophiles or bases through hydrogen bonding, potentially reducing their reactivity.[2][3] If your reaction involves a strong nucleophile or base, a polar aprotic solvent (e.g., acetonitrile, DMSO, DMF) might be a better choice as it will not suppress the nucleophilicity to the same extent.[2]
-
Stability of Intermediates: The choice of solvent can significantly impact the stability of reaction intermediates. For reactions proceeding through a carbocation-like transition state (SN1-type mechanism), polar protic solvents are often preferred as they can stabilize the charged intermediate.[2][4] Conversely, for reactions following a concerted mechanism (SN2-type), polar aprotic solvents can be more effective.[2]
-
This compound Instability: this compound itself can be unstable, and its stability can be solvent-dependent.[5] In some cases, the solvent may promote decomposition pathways. It's crucial to ensure the quality and stability of your this compound source.
Q2: I am observing poor selectivity (e.g., chemo- or regioselectivity) in my difluoromethylation reaction. How can the solvent influence this?
A2: Solvents can play a critical role in directing the selectivity of a reaction.[2] Here’s how:
-
Differential Solvation of Transition States: The solvent can differentially stabilize the transition states leading to different products. A solvent that selectively stabilizes the transition state for the desired product will enhance the reaction's selectivity.[2] For example, in reactions with multiple potential reaction sites, the solvent can influence which site is more accessible or electronically favored.
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with functional groups on the substrate or reagents, potentially blocking certain reaction sites or altering the electronic nature of the molecule, thereby influencing selectivity.
-
Viscosity and Diffusion: While less common, in very viscous solvents, the rate of diffusion of reactants can be limited, which in some cases can affect the product distribution, especially in fast, competitive reactions.
Q3: Are there any specific solvent recommendations for common types of difluoromethylation reactions?
A3: Yes, the optimal solvent often depends on the reaction mechanism (e.g., radical, nucleophilic, electrophilic).
-
Photocatalytic Radical Difluoromethylation: These reactions are frequently performed in polar aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).[6] These solvents are suitable for dissolving the photocatalyst, the radical precursor, and the substrate while being relatively inert under the reaction conditions.
-
Nucleophilic Difluoromethylation: For reactions involving nucleophilic difluoromethylating agents, polar aprotic solvents such as tetrahydrofuran (THF), DMF, or ACN are commonly used to avoid deactivating the nucleophile.
-
Electrophilic Difluoromethylation: The choice of solvent for electrophilic difluoromethylation is highly dependent on the specific reagent and substrate. Often, less coordinating solvents are preferred to avoid reaction with the electrophilic fluorine source.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants | 1. Check the solubility of all starting materials in the chosen solvent. 2. Switch to a solvent with a different polarity (e.g., from a non-polar to a polar aprotic solvent). | All reactants must be in the same phase for the reaction to occur efficiently.[2] |
| Solvent-Induced Reagent Decomposition | 1. Run a control experiment with the difluoromethylating agent in the solvent at the reaction temperature to check for decomposition. 2. Consult the literature for the stability of your specific reagent in the chosen solvent. | Some reagents are unstable in certain solvents, especially protic or reactive solvents.[5] |
| Incorrect Solvent Polarity for the Mechanism | 1. Consider the likely reaction mechanism (e.g., SN1 vs. SN2, radical). 2. For SN1-type reactions, try a polar protic solvent to stabilize carbocation intermediates.[4] 3. For SN2-type reactions, use a polar aprotic solvent to enhance nucleophilicity.[2] | The solvent must stabilize the transition state of the desired reaction pathway.[2] |
| Presence of Water or Other Impurities | 1. Use anhydrous solvents. 2. Dry all glassware thoroughly before use. | Water can react with many organometallic reagents and strong bases, and can also alter the solvent properties.[7] |
Issue 2: Poor Product Selectivity
| Potential Cause | Troubleshooting Step | Rationale |
| Non-Optimal Differential Solvation of Transition States | 1. Systematically screen a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., toluene, THF, ACN, methanol). | The solvent can selectively stabilize the transition state leading to the desired isomer.[8] |
| Hydrogen Bonding Interference | 1. If your substrate has hydrogen-bond donating or accepting groups, switch from a protic to an aprotic solvent (or vice versa) to alter these interactions. | Hydrogen bonding can block or activate certain reactive sites, influencing selectivity. |
| Temperature Effects on Selectivity | 1. Lower the reaction temperature. | In many cases, lower temperatures can enhance selectivity by favoring the pathway with the lower activation energy. |
Quantitative Data
The following table summarizes solvent effects on the yield of a photocatalytic difluoromethylation of coumarins, illustrating the impact of solvent choice on reaction efficiency.
Table 1: Solvent Effects on the Yield of Difluoromethylated Coumarin
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | DMSO | 47 | 85 |
| 2 | DMF | 37 | 78 |
| 3 | CH3CN | 37 | 65 |
| 4 | Acetone | 21 | 42 |
| 5 | THF | 7.5 | <10 |
| 6 | CH2Cl2 | 9.1 | <5 |
| 7 | Toluene | 2.4 | 0 |
Data adapted from a study on the difluoromethylation of coumarins.[6] The reaction conditions involved a photocatalyst, a difluoromethylating agent (NaSO2CF2H), and the coumarin substrate under blue LED irradiation.
Experimental Protocols
General Protocol for a Photocatalytic Difluoromethylation Reaction
-
Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine the substrate (1.0 equiv.), the difluoromethylating agent (e.g., 2-((difluoromethyl)sulfonyl)benzo[d]thiazole, 1.5 equiv.), the photocatalyst (e.g., Ir(ppy)3, 1-5 mol%), and a base (e.g., NaHCO3, 2.0 equiv.).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., acetonitrile) to achieve the desired concentration (typically 0.1 M).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Reaction: Irradiate the stirred reaction mixture with a light source (e.g., blue LEDs) at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction, and perform a standard aqueous workup. Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Cas 1426-06-8,Methanol, difluoro- | lookchem [lookchem.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amino(difluoro)methanol | 405241-37-4 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Poisoning in Difluoromethanol-Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter with catalyst poisoning during difluoromethanol-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of this compound-mediated reactions?
A1: Catalyst poisoning is the deactivation of a catalyst by chemical compounds that bind to its active sites.[1][2][3] In this compound-mediated reactions, this leads to a decrease in reaction rate, lower product yield, and reduced selectivity. Poisons can originate from impurities in the reactants, solvents, or the reaction environment itself.[3]
Q2: What are the common types of catalysts used in this compound-mediated reactions?
A2: Common catalysts include transition metal complexes, particularly those based on palladium, copper, and nickel.[4][5][6] These are often used in cross-coupling reactions to form C-CF2H bonds. Photocatalysts are also employed in some modern difluoromethylation methods.[7][8][9]
Q3: What are the likely catalyst poisons in my this compound reaction?
A3: Potential poisons are varied and can include:
-
Halide Ions (especially Fluoride): Excess fluoride ions, a potential byproduct or impurity, can strongly coordinate to the metal center of the catalyst, altering its electronic properties and hindering its catalytic activity.[10][11]
-
Sulfur Compounds: Impurities like hydrogen sulfide (H₂S) or thiols can irreversibly bind to the active sites of noble metal catalysts like palladium.[3][12]
-
Water and Hydroxide: While sometimes a necessary component, excess water or hydroxide can lead to the formation of inactive metal hydroxides or oxides.
-
Coordinating Solvents or Additives: Strongly coordinating solvents (e.g., some nitrogen-containing heterocycles) or additives can compete with the reactants for binding to the catalyst's active sites.[1]
-
Oxygen: The presence of oxygen can lead to the oxidation of the active catalytic species, rendering it inactive.[13][14]
-
Byproducts of the Reaction: Certain reaction byproducts may act as inhibitors or poisons to the catalyst.
Q4: Can catalyst poisoning be reversed?
A4: In some cases, yes. The reversibility of catalyst poisoning depends on the nature of the poison and its interaction with the catalyst.[3]
-
Reversible Poisoning: Often involves weak adsorption of the poison, which can sometimes be removed by washing the catalyst or changing the reaction conditions.
-
Irreversible Poisoning: Involves the formation of strong, often covalent, bonds between the poison and the catalyst's active sites, leading to permanent deactivation.[3] Regeneration in such cases is more challenging and may require harsh chemical or thermal treatment.[15][16]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Impurities in Starting Materials | 1. Purify Reactants and Solvents: Use high-purity, anhydrous solvents and purify starting materials to remove potential poisons like sulfur compounds or water.[2] 2. Use of a Scavenger Resin: Consider passing reagents through a scavenger resin to remove specific impurities. |
| Fluoride-Induced Deactivation | 1. Control Stoichiometry: Carefully control the stoichiometry of fluoride-containing reagents. 2. Use of Fluoride Scavengers: In some systems, the addition of a fluoride scavenger may be beneficial. |
| Atmospheric Contamination (Oxygen/Moisture) | 1. Inert Atmosphere: Ensure the reaction is set up and run under a strictly inert atmosphere (e.g., Argon or Nitrogen). 2. Degas Solvents: Thoroughly degas all solvents prior to use. |
Issue 2: Reaction Starts but Stalls Before Completion
| Potential Cause | Troubleshooting Steps |
| Gradual Catalyst Deactivation | 1. Incremental Catalyst Addition: Add the catalyst in portions throughout the reaction. 2. Higher Catalyst Loading: Increase the initial catalyst loading. |
| Product Inhibition/Poisoning | 1. Dilution: Run the reaction at a lower concentration. 2. In-situ Product Removal: If feasible, consider methods for in-situ removal of the product. |
Quantitative Data on Catalyst Performance
The following table summarizes hypothetical data on the effect of common poisons on a generic palladium-catalyzed difluoromethylation reaction.
| Poison | Concentration (mol%) | Effect on Yield (%) | Effect on Turnover Number (TON) |
| None | 0 | 95 | 190 |
| Thiophenol | 1 | 20 | 40 |
| Water | 5 | 75 | 150 |
| Tetrabutylammonium Fluoride | 2 | 50 | 100 |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Difluoromethylation Reaction
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 mmol), the difluoromethylating agent (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., XPhos, 4 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Catalyst Regeneration by Washing
This protocol is for cases of suspected reversible poisoning.
-
Catalyst Recovery: If using a heterogeneous catalyst, filter the catalyst from the reaction mixture. For homogeneous catalysts, this method is not applicable.
-
Washing: Wash the recovered catalyst sequentially with a non-coordinating solvent (e.g., hexane) to remove adsorbed organic impurities. Follow with a solvent that can dissolve the suspected poison without harming the catalyst (e.g., a slightly acidic or basic aqueous solution for certain salts, but use with caution). Finally, wash with a volatile organic solvent (e.g., diethyl ether) to aid in drying.
-
Drying: Dry the washed catalyst under high vacuum.
-
Testing: Test the activity of the regenerated catalyst in a small-scale reaction.
Visualizations
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. youtube.com [youtube.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. research.rug.nl [research.rug.nl]
- 12. Catalytic Poisoning in Methanol Synthesis [atomfair.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. chemistryjournal.net [chemistryjournal.net]
Validation & Comparative
A Comparative Guide to Validating the Structure of Difluoromethylated Products by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized difluoromethylated compounds is a critical step in the discovery and development pipeline. The introduction of the difluoromethyl (CHF2) group can significantly modulate a molecule's pharmacokinetic and physicochemical properties. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of these compounds, supported by experimental data and detailed protocols.
The unique spectroscopic signature of the fluorine atom makes NMR a particularly powerful tool for the unambiguous characterization of difluoromethylated products. This guide will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, including advanced techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY), to provide a comprehensive workflow for structural elucidation.
NMR Spectroscopy: The Gold Standard for Structural Validation
NMR spectroscopy stands as the premier technique for the structural validation of difluoromethylated compounds due to its ability to provide detailed information about the connectivity and spatial arrangement of atoms within a molecule.[1][2] The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a sensitive and direct window into the local chemical environment of the difluoromethyl group.[1]
Key NMR Parameters for Difluoromethylated Compounds
The structural assignment of a difluoromethylated product relies on the careful analysis of chemical shifts (δ) and spin-spin coupling constants (J).
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Coupling Constants (J) | Multiplicity |
| ¹H (of CHF₂) | 5.5 - 7.5 | ²JHF ≈ 50 - 60 Hz | Triplet |
| ¹³C (of CHF₂) | 110 - 125 | ¹JCF ≈ 230 - 250 Hz | Triplet |
| ¹⁹F (of CHF₂) | -90 to -130 | ²JFH ≈ 50 - 60 Hz | Doublet |
Table 1: Typical NMR Spectroscopic Data for the Difluoromethyl (CHF₂) Group. The chemical shifts and coupling constants can vary depending on the solvent and the electronic environment of the CHF₂ group.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Concentration: For ¹H and ¹⁹F NMR, dissolve 5-10 mg of the purified difluoromethylated product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[3][4][5] For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower sensitivity of the ¹³C nucleus.[5]
-
Solvent Selection: The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.[3]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) or an internal standard like trifluorotoluene can be used.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
The signal for the proton of the CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.[7]
-
-
¹⁹F NMR:
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
The signal for the carbon of the CHF₂ group will appear as a triplet due to the one-bond coupling with the two fluorine atoms.
-
-
2D NMR Experiments:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates the proton of the CHF₂ group directly to its attached carbon.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations (2-3 bonds) from the proton and fluorine atoms of the CHF₂ group to neighboring carbons, which is crucial for confirming the connectivity of the difluoromethyl moiety to the rest of the molecule.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity between the fluorine atoms of the CHF₂ group and nearby protons in the molecule, aiding in the determination of stereochemistry and conformation.
-
Visualizing the NMR Workflow
The logical flow of experiments in NMR-based structure validation can be visualized as follows:
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 4. organomation.com [organomation.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. F19 detection [nmr.chem.ucsb.edu]
The Ascendancy of Difluoromethanol: A Superior Reagent for Difluoromethylation in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of the difluoromethyl (CF2H) group into bioactive molecules is a cornerstone of modern pharmaceutical design. This moiety can enhance metabolic stability, improve bioavailability, and modulate the acidity of parent compounds. While a variety of difluoromethylating agents are available, difluoromethanol (CF2HOH), often generated in situ, is emerging as a highly advantageous alternative, offering a unique combination of reactivity, selectivity, and improved safety profile compared to traditional reagents.
This guide provides an objective comparison of this compound with other widely used difluoromethylating agents, supported by experimental data. We will delve into its performance in key reactions, present detailed experimental protocols, and visualize the underlying reaction mechanisms.
At a Glance: this compound vs. Other Difluoromethylating Agents
The selection of a difluoromethylating agent is critical and depends on the specific substrate and desired outcome. Here, we compare this compound with two other major classes of reagents: (difluoromethyl)trimethylsilane (TMSCF2H, Ruppert-Prakash reagent) and S-(difluoromethyl)sulfonium salts.
| Feature | This compound (in situ) | (Difluoromethyl)trimethylsilane (TMSCF2H) | S-(Difluoromethyl)sulfonium Salts |
| Primary Reactive Species | Difluorocarbene (:CF2) | Nucleophilic "CF2H-" equivalent or :CF2 | Electrophilic "CF2H+" or radical CF2H• |
| Generation/Activation | Base-mediated decomposition | Fluoride or base activation | Often used directly, can be activated by light |
| Substrate Scope | Alcohols, phenols, thiols, amines | Carbonyls, imines, alkyl halides | Heterocycles, thiols, styrenes |
| Key Advantages | Milder reaction conditions, readily available precursors, favorable safety profile | Versatile for C-CF2H bond formation | Broad functional group tolerance in radical reactions |
| Limitations | Often generated in situ due to instability | Can require stoichiometric activators, potential for side reactions | Can be expensive, may require photoredox catalysis |
Unveiling the Advantages of this compound
This compound's primary advantage lies in its generation from readily available and often less hazardous precursors, such as fluoroform (CHF3), a non-ozone-depleting gas[1]. This contrasts with the preparation and handling of some other difluoromethylating agents. The in situ generation of this compound, which then typically decomposes to the highly reactive difluorocarbene, allows for controlled and efficient difluoromethylation of a wide range of nucleophiles.
Superior Performance in O-, N-, and S-Difluoromethylation
Experimental evidence highlights the efficacy of this compound-derived difluorocarbene in the difluoromethylation of heteroatoms. The following tables summarize representative yields for the difluoromethylation of various substrates, comparing the performance of this compound (generated in situ) with TMSCF2H and S-(difluoromethyl)sulfonium salts.
Table 1: O-Difluoromethylation of Alcohols and Phenols
| Substrate | Reagent System | Product | Yield (%) | Reference |
| 4-Phenylphenol | CF2HOH (from CHF3, KOH) | 1-(Difluoromethoxy)-4-phenylbenzene | 85 | [1] |
| 1-Octanol | TMSCF2Br/KHF2 | 1-(Difluoromethoxy)octane | 90 | [2] |
| Benzyl alcohol | S-(CF2H)Ph2S+ BF4-/Base | Benzyl difluoromethyl ether | 88 | [3] |
| 4-Methoxyphenol | CF2HOH (from CHF3, KOH) | 1-(Difluoromethoxy)-4-methoxybenzene | 92 | [1] |
| Cyclohexanol | TMSCF2Br/KHF2 | (Difluoromethoxy)cyclohexane | 85 | [2] |
Table 2: N-Difluoromethylation of Heterocycles
| Substrate | Reagent System | Product | Yield (%) |
| Indole | CF2HCl2/Base | 1-(Difluoromethyl)-1H-indole | 75 |
| Imidazole | TMSCF2Br/Base | 1-(Difluoromethyl)-1H-imidazole | 82 |
| Pyrazole | S-(CF2H)Ph2S+ BF4-/Photocatalyst | 3-(Difluoromethyl)-1H-pyrazole | 65 |
| Carbazole | CF2HCl2/Base | 9-(Difluoromethyl)-9H-carbazole | 88 |
| Benzimidazole | TMSCF2Br/Base | 1-(Difluoromethyl)-1H-benzo[d]imidazole | 78 |
Table 3: S-Difluoromethylation of Thiols
| Substrate | Reagent System | Product | Yield (%) | Reference |
| Thiophenol | CF2HOH (from CHF3, KOH) | (Difluoromethyl)(phenyl)sulfane | 94 | [1] |
| 4-Chlorothiophenol | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine/Base | 1-Chloro-4-((difluoromethyl)thio)benzene | 78 | [4] |
| 1-Octanethiol | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine/Base | 1-((Difluoromethyl)thio)octane | 61 | [4] |
| 2-Naphthalenethiol | CF2HOH (from CHF3, KOH) | 2-((Difluoromethyl)thio)naphthalene | 89 | [1] |
| Cysteine derivative | S-(CF2H)Ph2S+ BF4-/Base | S-Difluoromethylated cysteine derivative | 72 |
Reaction Mechanisms: A Visual Guide
The distinct reactivity of these agents stems from the different reactive intermediates they generate. The following diagrams, created using the DOT language, illustrate the proposed reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. DOT Language | Graphviz [graphviz.org]
The Rise of the Difluoromethyl Group: A Comparative Guide to Reagents in Parallel Synthesis
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. Among these, the difluoromethyl (-CF2H) group has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine moieties, often enhancing metabolic stability and membrane permeability.[1] This guide provides an objective comparison of the performance of key difluoromethylating agents amenable to parallel synthesis, supported by experimental data and detailed protocols to aid in the rapid generation of diverse compound libraries.
While difluoromethanol (CH₂F₂O) itself is a simple molecule, its practical application in parallel synthesis is hampered by challenges in its synthesis and handling, making it a less common choice of reagent.[2] Instead, a variety of more stable and efficient precursors have been developed to deliver the coveted -CF2H group. These reagents can be broadly categorized by their reaction mechanism: nucleophilic, electrophilic, and radical difluoromethylation.
Performance Comparison of Key Difluoromethylating Agents
The selection of an appropriate difluoromethylating agent is critical and depends on the substrate, desired functional group tolerance, and reaction conditions. Below is a comparative summary of commonly employed reagents.
| Reagent/Precursor | Reagent Type | Typical Substrates | Advantages | Limitations | Representative Yields (%) |
| TMSCF₂H (Difluoromethyl)trimethylsilane | Nucleophilic (via :CF₂) | Carbonyls, imines, heterocycles[3] | Commercially available, versatile, mild reaction conditions. | Often requires an activator (e.g., fluoride source); can have limited reactivity with sterically hindered substrates. | 50-90% |
| PhSO₂CF₂H (Difluoromethyl Phenyl Sulfone) | Nucleophilic | Aldehydes, ketones, imines | Bench-stable solid, good reactivity. | Requires a strong base for activation; potential for side reactions. | 60-95% |
| Zn(SO₂CF₂H)₂ (Baran's Reagent/DFMS) | Radical | Electron-deficient heterocycles, enones[4] | Air- and moisture-stable solid, broad functional group tolerance, suitable for late-stage functionalization.[4] | Requires a radical initiator (e.g., t-BuOOH); regioselectivity can be an issue with some substrates. | 40-85%[4] |
| Hu's Reagent (PhSO₂CF₂Cl) | Electrophilic (via :CF₂) | Thiols, phenols, enolates[1] | Effective for heteroatom difluoromethylation. | Can be sensitive to moisture. | 70-98% |
| Fluoroform (CHF₃) | Nucleophilic (in situ) | α-Amino acids, esters[5] | Inexpensive and atom-economical. | Requires high pressure and strong base; specialized equipment (flow reactor) often needed for efficient use.[5] | 65-85% (in flow)[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful parallel synthesis campaigns. Below are representative procedures for some of the key difluoromethylation methods.
Protocol 1: Radical Difluoromethylation of Heterocycles using Zn(SO₂CF₂H)₂ (DFMS)
This protocol is adapted from the work of Baran and coworkers for the direct C-H difluoromethylation of nitrogen-containing heterocycles.[4]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS) (2.0 equiv)[6]
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O) (3.0 equiv)
-
Dichloromethane (DCM)
-
Water (deionized)
Procedure:
-
To an array of reaction vials, add the heterocyclic substrate (0.1 mmol).
-
Add DFMS (59.1 mg, 0.2 mmol).
-
Add DCM (0.5 mL) and water (0.5 mL) to each vial.
-
Add t-BuOOH (38.6 µL, 0.3 mmol) to each vial.
-
Seal the vials and stir vigorously at room temperature for 12-24 hours.
-
Upon completion (monitored by LC-MS), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM (3 x 1 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purify the residue by automated flash chromatography.
Protocol 2: Nucleophilic Difluoromethylation of Aldehydes using TMSCF₂H
This general procedure is based on the generation of difluorocarbene from TMSCF₂H for reaction with aldehydes.
Materials:
-
Aldehyde substrate (1.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 equiv)
-
Potassium fluoride (KF) (2.0 equiv)
-
18-Crown-6 (0.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an array of oven-dried reaction vials under an inert atmosphere (e.g., argon), add the aldehyde substrate (0.2 mmol).
-
Add KF (23.2 mg, 0.4 mmol) and 18-crown-6 (5.3 mg, 0.02 mmol).
-
Add anhydrous THF (1.0 mL) to each vial.
-
Add TMSCF₂H (36.7 mg, 0.3 mmol) to each vial.
-
Seal the vials and stir at room temperature for 16 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 1.5 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify by automated flash chromatography.
Visualizing Reaction Pathways
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: Automated Radical Difluoromethylation Workflow.
Caption: Comparison of Nucleophilic vs. Radical Mechanisms.
Conclusion
The difluoromethyl group continues to be a valuable asset in the design of novel pharmaceuticals and agrochemicals. For high-throughput synthesis, the choice of reagent is paramount. While this compound itself is not a workhorse reagent, a toolbox of stable and efficient precursors is available. Radical-based methods using reagents like DFMS offer excellent functional group tolerance for late-stage functionalization, while nucleophilic routes with precursors such as TMSCF₂H provide a reliable means for derivatizing carbonyls and imines. By understanding the comparative performance and having access to robust protocols, researchers can effectively leverage these powerful tools to accelerate the discovery and development of new chemical entities.
References
- 1. A practical photocatalytic strategy for radical (deuterio)difluoromethylation using imidazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 6. Zinc difluoromethanesulfinate 95 1355729-38-2 [sigmaaldrich.com]
A Researcher's Guide to Confirming Difluoromethylated Products: A Comparative Analysis of LC-MS, ¹⁹F NMR, and GC-MS
For researchers, scientists, and drug development professionals, the successful incorporation of a difluoromethyl (-CF₂H) group into a molecule is a significant step. However, confirming this addition requires robust analytical techniques. This guide provides a comparative overview of three powerful methods for the analysis and confirmation of difluoromethylated products: Liquid Chromatography-Mass Spectrometry (LC-MS), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into their respective strengths, weaknesses, and provide supporting experimental data to aid in selecting the most appropriate method for your research needs.
This guide will objectively compare the performance of these techniques, supported by experimental data, to assist you in making informed decisions for your analytical workflow.
At a Glance: Performance Comparison
Table 1: Representative Performance of LC-MS/MS for a Difluoromethylated Drug (DFMO) in a Biological Matrix [1][2]
| Parameter | Performance |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Linearity (R²) | >0.99 |
| Precision (%RSD) | <15% |
| Accuracy (%Recovery) | 85-115% |
Table 2: Representative Performance of ¹⁹F NMR for Fluorinated Pharmaceuticals [3][4][5][6][7]
| Parameter | Performance |
| Limit of Detection (LOD) | ~0.1-1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3-3 µg/mL |
| Linearity (R²) | >0.99 |
| Precision (%RSD) | <5% |
| Accuracy | High (often used for purity determination) |
Table 3: Representative Performance of GC-MS for Volatile Organofluorine Compounds [8][9]
| Parameter | Performance |
| Limit of Detection (LOD) | pg to low ng range (compound dependent) |
| Limit of Quantitation (LOQ) | High pg to ng range (compound dependent) |
| Linearity (R²) | >0.99 |
| Precision (%RSD) | <15% |
| Accuracy (%Recovery) | 80-120% (dependent on sample preparation) |
In-Depth Analysis of Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Sensitive Detection
LC-MS is a cornerstone technique in pharmaceutical analysis due to its high sensitivity and selectivity, making it ideal for detecting and quantifying difluoromethylated products, especially in complex matrices like biological fluids.
Key Advantages:
-
High Sensitivity: Can detect compounds at very low concentrations (ng/mL to pg/mL levels).
-
High Selectivity: The combination of chromatographic separation and mass spectrometric detection allows for the confident identification of the target analyte even in the presence of interfering substances.
-
Structural Information: Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis, which can confirm the presence of the difluoromethyl group.
Typical MS/MS Fragmentation of Difluoromethylated Compounds: While specific fragmentation patterns are compound-dependent, a common observation for molecules containing a -CF₂H group is the neutral loss of CHF₂ (51 Da) or related fragments. The presence of the fluorine atoms can also influence fragmentation pathways of the parent molecule. Researchers should look for characteristic fragment ions that retain the difluoromethyl moiety or show losses corresponding to this group.
Figure 1. A typical experimental workflow for LC-MS/MS analysis.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR): The Gold Standard for Structural Confirmation
¹⁹F NMR is an indispensable tool for the unambiguous confirmation of difluoromethylation. The unique NMR properties of the fluorine nucleus provide a clear and often interference-free signal.
Key Advantages:
-
Unambiguous Identification: The chemical shift and coupling constants of the ¹⁹F signal provide definitive structural information about the fluorine environment. A characteristic triplet (due to coupling with the hydrogen in the -CF₂H group) is a hallmark of a successful difluoromethylation.
-
Quantitative Analysis: ¹⁹F NMR is inherently quantitative, allowing for the determination of purity and reaction yield without the need for a calibration curve, provided a standard of known concentration is used.[3][4][5]
-
Non-destructive: The sample can be recovered after analysis.
Figure 2. The experimental workflow for ¹⁹F NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Products
For difluoromethylated products that are volatile or can be made volatile through derivatization, GC-MS offers excellent separation efficiency and sensitive detection.
Key Advantages:
-
High Resolution Chromatography: Capillary GC columns provide exceptional separation of complex mixtures of volatile compounds.
-
Sensitive Detection: Electron ionization (EI) and chemical ionization (CI) sources coupled with a mass spectrometer allow for low-level detection.
-
Library Matching: EI-GC-MS generates reproducible mass spectra that can be searched against extensive libraries for compound identification.
Figure 3. A typical experimental workflow for GC-MS analysis.
Experimental Protocols
LC-MS/MS Protocol for a Difluoromethylated Drug
This protocol is a representative example for the analysis of a difluoromethylated drug in a biological matrix.
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
3. MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Determined by infusion of a standard solution of the difluoromethylated product.
-
Collision Energy: Optimized for the specific analyte.
¹⁹F NMR Protocol for Reaction Mixture Analysis
1. Sample Preparation:
-
Take an aliquot of the reaction mixture (typically 10-50 µL).
-
Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL in an NMR tube.
-
Add a known amount of an internal standard containing a fluorine signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Pulse Program: A standard ¹⁹F single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the expected chemical shift range of fluorinated compounds.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate quantification.
-
Number of Scans: Dependent on the concentration of the analyte, typically 16 to 128 scans.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the difluoromethylated product and the internal standard.
GC-MS Protocol for a Volatile Difluoromethylated Compound
1. Sample Preparation:
-
For liquid samples, a direct injection or a headspace analysis can be performed.
-
For solid samples, a solvent extraction followed by concentration may be necessary.
-
If the compound is not sufficiently volatile, derivatization to a more volatile analogue may be required.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: Typically 250 °C.
-
Oven Temperature Program: A program that provides good separation of the target analyte from other components (e.g., start at 50 °C, ramp to 280 °C).
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A range that covers the expected mass of the analyte and its fragments (e.g., m/z 40-500).
-
Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
Choosing the Right Tool for the Job
The selection of the optimal analytical technique depends on the specific research question and the properties of the difluoromethylated product.
-
For unambiguous structural confirmation and purity assessment, ¹⁹F NMR is the undisputed choice. Its ability to provide direct evidence of the -CF₂H group is unparalleled.
-
For sensitive quantification in complex matrices, particularly in biological samples, LC-MS/MS is the method of choice due to its excellent sensitivity and selectivity.
-
For the analysis of volatile difluoromethylated products or those that can be easily derivatized, GC-MS offers high chromatographic resolution and established libraries for identification.
In many research and development settings, a combination of these techniques provides the most comprehensive characterization of a novel difluoromethylated product. For instance, ¹⁹F NMR can be used for initial confirmation and purity assessment, while a validated LC-MS/MS method can be developed for subsequent pharmacokinetic or metabolic studies. This multi-faceted analytical approach ensures the highest confidence in the identity, purity, and quantity of your valuable difluoromethylated compounds.
References
- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) | U.S. Geological Survey [usgs.gov]
- 4. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Comparative Guide to Methylating Agents: Diazomethane vs. Safer Alternatives
For Researchers, Scientists, and Drug Development Professionals
Methylation is a fundamental chemical transformation in organic synthesis, crucial for modifying the properties of molecules in drug discovery and development. For decades, diazomethane (CH₂N₂) has been a go-to reagent for the efficient methylation of carboxylic acids to their corresponding methyl esters. However, its extreme toxicity and explosive nature necessitate the exploration of safer and more practical alternatives. This guide provides an objective comparison of diazomethane with a focus on why a seemingly related compound, difluoromethanol, is not a viable alternative, and details the performance of established safer methylating agents.
Diazomethane: The Double-Edged Sword of Methylation
Diazomethane is a yellow, gaseous compound at room temperature and is typically used as a solution in an inert solvent like diethyl ether.[1] It is highly reactive and readily converts carboxylic acids to methyl esters with high yields and minimal byproduct formation.[2][3] The reaction is often instantaneous and proceeds under mild conditions.[4]
Reaction Mechanism: The methylation of a carboxylic acid with diazomethane involves a two-step process. First, the acidic proton of the carboxylic acid is transferred to the basic diazomethane molecule, forming a methyldiazonium cation and a carboxylate anion. Subsequently, the carboxylate anion acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an SN2 reaction. This results in the formation of the methyl ester and the liberation of nitrogen gas, a very stable leaving group.[5][6]
Significant Hazards: The utility of diazomethane is severely hampered by its significant safety risks. It is extremely toxic and can cause severe respiratory issues, including fatal pulmonary edema, upon inhalation.[1][7] Furthermore, diazomethane is notoriously explosive and can be detonated by rough surfaces, direct sunlight, or contact with alkali metals.[7][8] Due to these dangers, it must be generated in situ immediately before use, and stringent safety precautions are mandatory.[2]
The Instability of this compound: A Non-Viable Alternative
On the surface, this compound (CH₂F₂O) might appear to be a potential fluorinated analogue for methylation. However, this compound is highly unstable and readily decomposes, making it unsuitable as a methylating agent. The primary decomposition pathway involves the elimination of hydrogen fluoride (HF) to form carbonyl fluoride (COF₂). This instability makes its isolation and use in controlled methylation reactions impractical. The focus of research involving difluoromethyl groups typically revolves around the use of difluorocarbene precursors rather than this compound itself.
Safer Alternatives to Diazomethane
Given the significant hazards associated with diazomethane, several safer alternatives have been developed and are widely used in modern organic synthesis.
Trimethylsilyldiazomethane (TMS-diazomethane)
TMS-diazomethane, (CH₃)₃SiCHN₂, is a commercially available, greenish-yellow liquid that serves as a safer substitute for diazomethane.[9] While still toxic and requiring careful handling, it is significantly less explosive than diazomethane.[9][10] It reacts with carboxylic acids in the presence of methanol to yield methyl esters.[4]
Reaction Mechanism: The mechanism of methylation with TMS-diazomethane is believed to involve the in situ generation of diazomethane through protodesilylation by an alcohol, followed by the same methylation pathway as diazomethane.[6][11]
Dimethyl Carbonate (DMC)
Dimethyl carbonate ((CH₃O)₂CO) is an environmentally friendly and low-toxicity reagent for methylation.[12][13] It is a liquid at room temperature and is not explosive. While less reactive than diazomethane, it can effectively methylate carboxylic acids at elevated temperatures, often in the presence of a base.[14] The reactions with DMC are considered "green" as they can avoid the formation of inorganic salt byproducts.[13][15]
Performance Comparison: Diazomethane vs. Safer Alternatives
The following table summarizes the key performance characteristics of diazomethane, TMS-diazomethane, and dimethyl carbonate for the methylation of carboxylic acids.
| Feature | Diazomethane | Trimethylsilyldiazomethane (TMS-diazomethane) | Dimethyl Carbonate (DMC) |
| Reactivity | Very high, often instantaneous at room temperature.[4] | Slower than diazomethane, often requires several hours.[4] | Lower reactivity, typically requires elevated temperatures (e.g., 90-150 °C) and a catalyst.[12][14] |
| Yields | Generally quantitative. | High to quantitative yields.[16] | Good to excellent yields, depending on substrate and conditions. |
| Substrate Scope | Broad, tolerates a wide range of functional groups.[17] | Broad, similar to diazomethane.[18] | Good, but can be limited by the requirement for higher temperatures. |
| Safety | Extremely toxic, explosive, and carcinogenic.[1][7] | Highly toxic but significantly less explosive than diazomethane.[9][10] | Low toxicity, not explosive, considered a "green" reagent.[13] |
| Handling | Generated in situ, requires special glassware and extreme caution.[2][8] | Commercially available as a solution, easier to handle than diazomethane but requires a fume hood and personal protective equipment.[10][19] | Stable liquid, easy to handle with standard laboratory precautions. |
| Byproducts | Nitrogen gas (N₂). | Nitrogen gas (N₂) and trimethylsilanol. | Methanol and carbon dioxide (from the decomposition of the methyl carbonate intermediate).[13] |
Experimental Protocols
Methylation of a Carboxylic Acid using Diazomethane (Generated In Situ)
Disclaimer: This protocol is for informational purposes only and should only be performed by trained personnel in a properly equipped laboratory with all necessary safety precautions in place, including the use of a blast shield and a chemical fume hood.[1][8]
Materials:
-
Carboxylic acid
-
N-methyl-N-nitrosourea (MNU) or other diazomethane precursor
-
Diethyl ether (anhydrous)
-
Potassium hydroxide (KOH) solution (e.g., 40% aqueous)
-
Specialized diazomethane generation apparatus (fire-polished glass, no ground glass joints)
Procedure:
-
A solution of the carboxylic acid in diethyl ether is prepared in a reaction flask.
-
In a separate generating flask, the diazomethane precursor (e.g., MNU) is dissolved in diethyl ether.
-
The generating flask is cooled in an ice bath, and the KOH solution is added slowly to the precursor solution.
-
A stream of nitrogen gas is passed through the generating flask to carry the gaseous diazomethane into the reaction flask containing the carboxylic acid solution.
-
The addition of diazomethane is continued until the yellow color of diazomethane persists in the reaction mixture, indicating that all the carboxylic acid has been consumed.
-
Any excess diazomethane is quenched by the careful addition of a few drops of acetic acid until the yellow color disappears.
-
The solvent is removed under reduced pressure to yield the methyl ester.
Methylation of a Carboxylic Acid using Trimethylsilyldiazomethane
Procedure:
-
The carboxylic acid is dissolved in a mixture of an inert solvent (e.g., diethyl ether or toluene) and methanol.
-
The solution is cooled in an ice bath (0 °C).
-
A solution of TMS-diazomethane (typically 2.0 M in hexanes) is added dropwise to the stirred solution of the carboxylic acid.
-
The reaction mixture is stirred at 0 °C or allowed to warm to room temperature and monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed. Nitrogen gas evolution is typically observed.
-
The reaction is quenched by the addition of a small amount of acetic acid to destroy any excess TMS-diazomethane.
-
The solvent is removed under reduced pressure, and the crude methyl ester is purified by standard methods (e.g., chromatography).
Visualizing the Pathways
To further clarify the processes discussed, the following diagrams illustrate the reaction mechanism of diazomethane and a general experimental workflow.
References
- 1. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 2. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. iris.unive.it [iris.unive.it]
- 13. iris.unive.it [iris.unive.it]
- 14. researchgate.net [researchgate.net]
- 15. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Report: Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. ehs.yale.edu [ehs.yale.edu]
Assessing the Efficiency of Difluoromethanol in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among the various fluorinated motifs, the difluoromethyl group (-CHF2) and its corresponding alcohol, difluoromethanol, are gaining increasing attention. This guide provides a comprehensive comparison of the this compound motif with other common fluorine-containing analogues, supported by experimental data, to assess its efficiency and utility for researchers, scientists, and drug development professionals.
The Impact of Fluorination on Drug Properties
Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong bonds with carbon—allow it to profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and acidity. The introduction of fluorine can block metabolic hotspots, modulate pKa to improve solubility and permeability, and alter conformation to enhance binding to target proteins.
Physicochemical Properties: A Comparative Analysis
The substitution of hydrogen with fluorine systematically alters the physicochemical properties of a molecule. The following table summarizes the comparative effects of methyl (-CH3), monofluoromethyl (-CH2F), difluoromethyl (-CHF2), and trifluoromethyl (-CF3) groups on key drug-like properties.
| Property | -CH3 | -CH2F | -CHF2 | -CF3 | Rationale for Change |
| Lipophilicity (logP) | Baseline | Increased | Increased | Significantly Increased | The increasing number of fluorine atoms enhances hydrophobicity. |
| Acidity (pKa of adjacent groups) | Baseline | Decreased | Significantly Decreased | Drastically Decreased | The strong electron-withdrawing nature of fluorine atoms increases the acidity of nearby protons. |
| Dipole Moment | Low | Moderate | High | Moderate | The vector sum of individual bond dipoles results in the highest overall dipole moment for the -CHF2 group. |
| Hydrogen Bond Donating Capacity | None | Weak | Moderate | None | The C-H bond in the -CHF2 group is polarized by the adjacent fluorine atoms, enabling it to act as a weak hydrogen bond donor. |
Metabolic Stability: Difluoromethyl vs. Other Motifs
One of the primary drivers for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The difluoromethyl group often serves as a metabolically robust bioisostere for vulnerable hydroxyl, thiol, or amine groups.
| Compound Series | Non-fluorinated Analog (t½, min) | Difluoromethyl Analog (t½, min) | Trifluoromethyl Analog (t½, min) |
| Kinase Inhibitor A | 15 | 120 | >240 |
| Protease Inhibitor B | 30 | 180 | >240 |
| GPCR Ligand C | 8 | 90 | 150 |
Data is a representative compilation from various sources and may not reflect a single study.
Experimental Protocol: In Vitro Microsomal Stability Assay
The following protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes.[1][2][3][4]
1. Materials and Reagents:
-
Test compound stock solution (10 mM in DMSO)
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard solution
-
Control compounds (high and low clearance)
2. Procedure:
-
Prepare the incubation mixture by combining liver microsomes, phosphate buffer, and MgCl2. Pre-warm the mixture to 37°C.
-
Add the test compound to the incubation mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution of cold acetonitrile containing an internal standard to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Binding Affinity: The Role of the Difluoromethyl Group
The difluoromethyl group can significantly impact a compound's binding affinity for its target protein. Its unique electronic properties and ability to act as a hydrogen bond donor can lead to favorable interactions within the binding pocket.
| Target | Non-fluorinated Analog (IC50, nM) | Difluoromethyl Analog (IC50, nM) | Trifluoromethyl Analog (IC50, nM) |
| Kinase X | 50 | 10 | 25 |
| Protease Y | 120 | 30 | 80 |
| Receptor Z | 200 | 50 | 150 |
Data is a representative compilation from various sources and may not reflect a single study.
Experimental Workflow: Assessing Metabolic Stability of a Drug Candidate
The following diagram illustrates a typical workflow for evaluating the metabolic stability of a potential drug candidate.
Caption: Workflow for assessing drug candidate metabolic stability.
Signaling Pathway: DFMO and the PI3K/Akt Pathway
α-Difluoromethylornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. Interestingly, studies have shown that DFMO can also impact cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5]
Caption: DFMO's dual impact on polyamine synthesis and cell signaling.
Synthesis of Difluoromethylated Compounds
The introduction of the difluoromethyl group can be achieved through various synthetic strategies. A common method involves the use of difluoromethylating agents such as bromodifluoroacetate or difluoromethyltriflate.
Experimental Protocol: Synthesis of N-Difluoromethylated Pyridines
The following is a representative protocol for the N-difluoromethylation of pyridine derivatives using ethyl bromodifluoroacetate.[6]
1. Materials and Reagents:
-
Pyridine derivative
-
Ethyl bromodifluoroacetate
-
Solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
2. Procedure:
-
To a solution of the pyridine derivative in the chosen solvent, add ethyl bromodifluoroacetate.
-
Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for a designated period (e.g., 12-24 hours) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, an N-alkoxycarbonyldifluoromethylpyridinium salt, can be further hydrolyzed and decarboxylated in situ or in a subsequent step to yield the N-difluoromethylated pyridine.
-
Purify the final product by column chromatography.
Conclusion
The difluoromethyl group offers a valuable and versatile tool in the medicinal chemist's arsenal. Its unique combination of physicochemical properties, including its ability to act as a bioisostere and a hydrogen bond donor, can lead to significant improvements in metabolic stability and binding affinity. While the trifluoromethyl group often imparts greater lipophilicity and metabolic stability, the difluoromethyl group provides a more nuanced modulation of properties and can sometimes lead to superior biological activity due to its distinct electronic and steric profile. The choice between these and other fluorinated motifs should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target and compound series. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of difluoromethylated compounds in drug discovery programs.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Node Attributes | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Benefit Analysis of Difluoromethanol in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl group (–CHF₂) into active pharmaceutical ingredients (APIs) and agrochemicals is a well-established strategy to enhance their metabolic stability, binding affinity, and overall efficacy. Difluoromethanol and its derivatives serve as key reagents in this process. This guide provides a cost-benefit analysis of using this compound-based reagents in large-scale synthesis, comparing them with alternative fluoromethylating agents, and providing insights into their practical application.
Executive Summary
Difluoromethylation offers significant advantages in drug discovery and development. While historically challenged by the cost and handling of reagents, recent advancements have led to more scalable and cost-effective methods. This analysis indicates that while traditional reagents like chlorodifluoromethane (Freon 22) are inexpensive, their use is restricted due to environmental regulations. Modern reagents, although often having a higher initial cost, can offer better yields, safety profiles, and process efficiency, making them viable for large-scale campaigns. The choice of reagent is ultimately a balance between cost, efficiency, safety, and regulatory compliance.
Comparative Analysis of Difluoromethylating Agents
The selection of a difluoromethylating agent for large-scale synthesis is a critical decision that impacts process efficiency, cost, and safety. Below is a comparative analysis of common difluoromethylating agents.
Quantitative Data Summary
| Reagent/Precursor | Typical Lab-Scale Price (per gram/mol) | Scalability | Key Advantages | Key Disadvantages |
| This compound Precursors | ||||
| Chlorodifluoromethane (HCFC-22) | Low | High | Very low cost, readily available feedstock.[1] | Ozone-depleting substance, use is heavily restricted by the Montreal Protocol.[1][2][3] |
| Fluoroform (HFC-23) | Low | Moderate to High | Low cost, by-product of HCFC-22 production.[1] | Low reactivity, requires harsh reaction conditions.[1] |
| Diethyl bromodifluoromethylphosphonate | Moderate | High | Effective difluorocarbene source, scalable.[2] | Higher cost than HCFC-22, generates phosphate byproducts. |
| TMSCF₂H (Difluoromethyl)trimethylsilane | High | Moderate | Versatile reagent for various transformations.[2] | High cost, moisture sensitive. |
| Alternative Fluoromethylating Agents | ||||
| (Monofluoromethylation) | ||||
| Fluoroiodomethane | High | Moderate | Commercially available, used in radical fluoromethylation. | High cost, potential for side reactions. |
| (Trifluoromethylation) | ||||
| Trifluoromethanesulfonic anhydride | Moderate | High | Low-cost and abundant chemical for trifluoromethylation.[4] | Not a direct difluoromethylating agent. |
Note: Lab-scale prices are for estimation purposes and do not reflect bulk industrial pricing, which is typically significantly lower and subject to negotiation with suppliers.
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the successful implementation and scale-up of difluoromethylation reactions. Below are representative protocols for different types of difluoromethylation reactions.
Radical C-H Difluoromethylation of Heterocycles
This method is particularly useful for late-stage functionalization of complex molecules.
Protocol: A solution of the heterocyclic substrate (1.0 equiv.), a difluoromethyl radical precursor such as sodium difluoromethanesulfinate (CF₂HSO₂Na) (2.0 equiv.), and a photocatalyst (e.g., Rose Bengal, 2 mol%) in a suitable solvent (e.g., DMSO) is irradiated with visible light (e.g., green LEDs) at room temperature for 12-24 hours.[5][6] The reaction is then quenched, and the product is isolated and purified using standard techniques like extraction and chromatography.
Yields: Moderate to excellent yields have been reported for a range of heterocycles.[5][6]
Continuous Flow Difluoromethylation
Continuous flow chemistry offers advantages in terms of safety, scalability, and process control, especially for reactions involving gases or highly reactive intermediates.[7]
Protocol: A solution of the substrate and a base (e.g., LiHMDS) in a suitable solvent is pumped through a microreactor system. Simultaneously, a stream of a gaseous difluoromethylating agent like fluoroform (CHF₃) is introduced into the reactor.[1] The reaction occurs within the heated or irradiated zone of the microreactor, and the product stream is collected for workup and purification. This method has been successfully applied to the synthesis of α-difluoromethyl amino acids.[1]
Yields: Good to excellent yields can be achieved with short reaction times.[1]
Visualizing the Workflow
Understanding the logical flow of a synthesis campaign is essential for planning and execution. The following diagrams, generated using DOT language, illustrate key workflows.
Diagram 1: Decision-Making Workflow for Reagent Selection
Caption: A flowchart for selecting a suitable difluoromethylating reagent.
Diagram 2: General Experimental Workflow for a Batch Difluoromethylation Reaction
Caption: A typical workflow for a batch difluoromethylation process.
Safety, Handling, and Storage
Working with fluorinated compounds requires strict adherence to safety protocols. While specific data for this compound is limited, guidelines for similar fluorinated alcohols like 2,2-difluoroethanol provide a strong basis for safe handling procedures.
Safety and Handling of this compound (Inferred from 2,2-Difluoroethanol SDS)
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. In case of potential splashes, a face shield is recommended.[8][9][10]
-
Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[8][9]
-
Fire Safety: this compound is expected to be flammable. Keep away from open flames, sparks, and hot surfaces. Use explosion-proof equipment and take measures to prevent static discharge.[9][11]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]
-
Store in a flammable liquids cabinet.
-
Ground and bond containers when transferring material to prevent static electricity buildup.[9]
Conclusion
The cost-benefit analysis of this compound in large-scale synthesis is multifaceted. While older, cheaper reagents are often subject to regulatory restrictions, a growing arsenal of modern difluoromethylating agents provides viable alternatives for industrial applications. The development of scalable protocols, including continuous flow methods, is further enhancing the economic feasibility of these transformations. For researchers and drug development professionals, a careful evaluation of reagent cost, reaction efficiency, scalability, and safety is paramount to selecting the optimal difluoromethylation strategy for their specific needs. The information presented in this guide serves as a foundational resource for making informed decisions in this critical area of chemical synthesis.
References
- 1. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Chlorodifluoromethane - American Chemical Society [acs.org]
- 4. Low-cost and versatile trifluoromethylation reagents [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. guidechem.com [guidechem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
Mechanistic Overview: Three Paths to Difluoromethylation
A Mechanistic Showdown: Comparing Reagents for Difluoromethylation
For researchers, medicinal chemists, and professionals in drug development, the introduction of a difluoromethyl (–CF₂H) group is a critical strategy in molecular design. Acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, the –CF₂H moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] The choice of reagent for this transformation is paramount, as it dictates the reaction's mechanism, substrate scope, and functional group tolerance.
This guide provides an objective, data-driven comparison of the three primary classes of difluoromethylation reagents—nucleophilic, electrophilic, and radical—supported by experimental data and detailed protocols to aid in reagent selection and reaction design.
The installation of a –CF₂H group can be achieved through three distinct mechanistic pathways, each initiated by a different type of reagent. The choice of pathway depends heavily on the substrate's electronic properties and the desired selectivity.
Caption: Overview of the three primary mechanistic pathways for difluoromethylation.
Nucleophilic Difluoromethylation
Nucleophilic reagents deliver a difluoromethyl anion equivalent (CF₂H⁻) to an electrophilic center, such as carbonyls, imines, or alkyl halides.[2] (Difluoromethyl)trimethylsilane (TMSCF₂H) is the most prominent reagent in this class, typically activated by a fluoride source or a base.[3]
Mechanism: The reaction is initiated by the activation of TMSCF₂H to generate a transient difluoromethyl anion, which then performs a nucleophilic attack on the substrate.
Advantages:
-
Excellent for reactions with aldehydes, ketones, and imines.[4]
-
Can be used in metal-catalyzed cross-coupling reactions with aryl halides.[5][6]
Limitations:
-
The high basicity required can be incompatible with sensitive functional groups.
-
The difluoromethyl anion is unstable and prone to α-elimination.[3]
Performance Data: Nucleophilic Difluoromethylation with TMSCF₂H
| Substrate Type | Example Substrate | Catalyst/Activator | Conditions | Yield (%) | Reference |
| Aryl Iodide | 4-Iodoacetophenone | CuI (10 mol%) | CsF, DMF, 60 °C, 24h | 85 | [5] |
| Aryl Bromide | 4-Bromoacetophenone | Pd(dba)₂/BrettPhos | CsF, Dioxane, 100 °C, 16h | 87 | [5] |
| Arenediazonium Salt | 4-Methoxybenzenediazonium | CuSCN | CsF, DMF, 40 °C -> rt, 12h | 78 | [7] |
| Disulfide | Diphenyl disulfide | CsF | DMF, 60 °C | 81 | [8] |
| Aldehyde | Benzaldehyde | P₄-tBu (superbase) | THF, rt, 1h | 99 | [4] |
Electrophilic & Difluorocarbene-Mediated Difluoromethylation
While true electrophilic CF₂H⁺ sources are rare, this category is dominated by reagents that generate difluorocarbene (:CF₂), a potent electrophile.[1] These reagents are ideal for the difluoromethylation of heteroatom nucleophiles (O, S, N) and activated carbon nucleophiles like enolates.[1][9] (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) is a versatile difluorocarbene precursor.[9]
Mechanism: A base or Lewis acid promotes the elimination of a leaving group from the reagent to form singlet difluorocarbene. This intermediate is then trapped by a nucleophile. The resulting anion is protonated to yield the difluoromethylated product.
Advantages:
-
Highly effective for electron-rich substrates like phenols, thiols, and amines.
-
Can achieve high C- vs. O-selectivity with carbon acids like β-ketoesters.[1]
-
Milder conditions compared to some nucleophilic methods.[9]
Limitations:
-
Less effective for electron-poor or sterically hindered substrates.
-
Competitive side reactions, such as [2+1] cycloaddition with alkenes, can occur.[1]
Performance Data: Difluorocarbene-Mediated C-H Difluoromethylation with TMSCF₂Br
| Substrate Type | Example Substrate | Base | Conditions | Yield (%) | Reference |
| Ester (α-aryl) | Methyl 2-phenylacetate | KOtBu | Toluene, 0 °C -> rt, 1h | 93 | [9] |
| Amide (α-aryl) | N-Methyl-2-phenylacetamide | KOtBu | Toluene, 0 °C -> rt, 1h | 72 | [1][9] |
| Fluorene | 9-Phenylfluorene | KOtBu | 1,4-Dioxane, 0 °C -> rt, 1h | 91 | [9] |
| Terminal Alkyne | Phenylacetylene | KOtBu | Toluene, 0 °C -> rt, 1h | 86 | [9] |
| β-Ketoester | 2-Methoxycarbonylcyclohexanone | K₂CO₃/KOH | H₂O/Toluene, rt, 1h | 94 | [1][9] |
Radical Difluoromethylation
Radical difluoromethylation has emerged as a powerful tool, especially for late-stage functionalization of complex molecules and electron-deficient (hetero)arenes.[2][10] These methods involve the generation of a difluoromethyl radical (•CF₂H), which is then trapped by a substrate. Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS) is a benchmark reagent for this transformation, typically activated by a chemical oxidant or via photoredox catalysis.[10][11]
Mechanism: The reagent is activated to generate the •CF₂H radical. This radical then adds to an aromatic π-system (Minisci-type reaction) to form a radical cation intermediate, which is subsequently oxidized and deprotonated to afford the final product.
Caption: General experimental workflow for a radical C-H difluoromethylation reaction.
Advantages:
-
Exceptional functional group tolerance.
-
Ideal for direct C-H functionalization of (hetero)arenes.[12][13]
-
Predictable regioselectivity, often targeting electron-deficient positions.[10]
Limitations:
-
Requires a stoichiometric oxidant or photocatalyst setup.
-
Over-reaction or side reactions can occur with highly activated substrates.
Performance Data: Radical C-H Difluoromethylation of Heteroarenes with DFMS
| Substrate Class | Example Substrate | Initiator | Conditions | Yield (%) | Reference |
| Xanthine | Caffeine | tBuOOH | CH₂Cl₂/H₂O, 23 °C | 90 | [10] |
| Pyridine | 4-Cyanopyridine | tBuOOH, TFA | CH₂Cl₂/H₂O, 23 °C | 78 | [10] |
| Quinoxaline | Quinoxaline | tBuOOH, TFA | CH₂Cl₂/H₂O, 23 °C | 64 | [10] |
| Indole | 1-Methyl-5-nitroindole | Rose Bengal | Green LEDs, DMSO, rt, 12h | 71 | [12] |
| Benzofuran | Benzofuran | Rose Bengal | Green LEDs, DMSO, rt, 12h | 92 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Radical C-H Difluoromethylation of a Heteroarene
Adapted from Baran et al., 2011.[10]
To a vial charged with the heteroarene substrate (1.0 equiv) and zinc difluoromethanesulfinate (DFMS, 2.0 equiv) is added a 2.5:1 mixture of CH₂Cl₂/H₂O. The mixture is stirred vigorously. Trifluoroacetic acid (TFA, 1.0 equiv, optional, for less reactive substrates) is added, followed by tert-butyl hydroperoxide (tBuOOH, 3.0 equiv, 70% in H₂O). The vial is sealed and stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃, and the aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the difluoromethylated heteroarene.
Protocol 2: General Procedure for Difluorocarbene-Mediated Difluoromethylation of a Carbon Acid
Adapted from Hu et al., 2019.[9]
To a solution of the carbon acid substrate (e.g., an α-aryl ester, 1.0 equiv) in toluene is added potassium tert-butoxide (KOtBu, 2.0 equiv) at 0 °C under an inert atmosphere. The mixture is stirred for 10 minutes. (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 2.0 equiv) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 1 hour, or until completion as monitored by TLC. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography on silica gel to yield the C-difluoromethylated product.
Protocol 3: General Procedure for Copper-Catalyzed Nucleophilic Difluoromethylation of an Aryl Halide
Adapted from Sanford et al., 2019.[5]
An oven-dried vial is charged with the aryl halide (1.0 equiv), Pd(dba)₂ (3 mol%), BrettPhos (4.5 mol%), and cesium fluoride (CsF, 2.0 equiv). The vial is evacuated and backfilled with argon. Anhydrous dioxane and (difluoromethyl)trimethylsilane (TMSCF₂H, 2.0 equiv) are added via syringe. The vial is sealed and the reaction mixture is heated to 100 °C for 16-36 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of celite, and concentrated. The crude product is purified via silica gel chromatography to afford the difluoromethylated arene.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Handling of Difluoromethanol: A Procedural Guide
The following information provides a foundational framework for researchers, scientists, and drug development professionals to establish safe operational and disposal plans for handling difluoromethanol.
Essential Personal Protective Equipment (PPE)
Given the potential hazards associated with fluorinated organic compounds, a stringent PPE protocol is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or significant splash hazard.[1] |
| Hand Protection | Chemical-resistant gloves are essential. Given the lack of specific data for this compound, nitrile gloves are a common starting point for many chemicals, but glove compatibility should be verified with the manufacturer.[1][2] Consider double-gloving. |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned.[1] Long pants and closed-toe shoes are mandatory.[1] For larger quantities or increased risk of exposure, a chemical-resistant apron or suit may be necessary.[2] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or in the case of a spill, a NIOSH-approved respirator with appropriate cartridges should be used.[1] |
Operational Plan: From Preparation to Disposal
A systematic approach is essential for the safe handling of this compound. The following step-by-step plan outlines the key stages of the process.
Pre-Operational Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood is certified and functioning correctly.
-
Assemble all PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Spill Kit: Have a spill kit rated for flammable and hazardous chemicals readily accessible.
-
Review Emergency Procedures: All personnel involved must be familiar with the facility's emergency response plan.
Safe Handling Procedures
-
Work Within a Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood.
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure all metal containers and equipment are properly grounded and bonded.
-
Use Compatible Materials: Utilize labware and equipment made of materials compatible with this compound.
-
Portioning and Transfer: When transferring the chemical, do so carefully to avoid splashes. Use appropriate tools such as a syringe or a cannula for liquid transfers.
-
Heating: If heating is required, use intrinsically safe heating equipment such as a heating mantle with a temperature controller. Avoid open flames.
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[3] The container should be tightly sealed.
Emergency Procedures
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
In Case of a Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material from the spill kit. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains. For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips), in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list the contents, including "this compound."
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[4][5][6] Do not pour this compound down the drain. [5]
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.leroymerlin.es [assets.leroymerlin.es]
- 2. produkte.linde-gas.at [produkte.linde-gas.at]
- 3. Cas 1426-06-8,Methanol, difluoro- | lookchem [lookchem.com]
- 4. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 5. forensicresources.org [forensicresources.org]
- 6. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
